An In-Depth Technical Guide to (4-Fluorophenyl)(oxolan-2-yl)methanamine: Current Knowledge and Future Directions
Senior Application Scientist Note: This document provides a comprehensive overview of the current, publicly available scientific and technical information regarding (4-Fluorophenyl)(oxolan-2-yl)methanamine. It has been c...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note: This document provides a comprehensive overview of the current, publicly available scientific and technical information regarding (4-Fluorophenyl)(oxolan-2-yl)methanamine. It has been compiled to meet the needs of researchers, scientists, and drug development professionals. However, it is important to note that as of the date of this publication, detailed, peer-reviewed experimental studies specifically focused on the synthesis, characterization, and application of this particular molecule are limited. Consequently, this guide synthesizes information from analogous chemical structures and established synthetic methodologies to provide a robust theoretical framework and potential experimental pathways. All information is supported by authoritative citations.
Introduction and Chemical Identity
(4-Fluorophenyl)(oxolan-2-yl)methanamine is a substituted aminomethyl-tetrahydrofuran derivative. The presence of a 4-fluorophenyl group is a common feature in many pharmacologically active compounds, often introduced to enhance metabolic stability and binding affinity.[1][2] The tetrahydrofuran (oxolane) moiety provides a polar, heterocyclic scaffold that can influence solubility and hydrogen bonding interactions.
This compound is identified by the following:
Identifier
Value
IUPAC Name
(4-fluorophenyl)(oxolan-2-yl)methanamine
CAS Number
1016495-59-2
Molecular Formula
C₁₁H₁₄FNO
Molecular Weight
195.23 g/mol
Postulated Synthesis and Mechanistic Rationale
Synthesis of the Ketone Precursor: (4-fluorophenyl)(oxolan-2-yl)methanone
The synthesis of 2-aroyl-tetrahydrofurans can be approached through several methods. One plausible route involves the Friedel-Crafts acylation of a suitable aromatic substrate or the reaction of an organometallic reagent with a tetrahydrofuran-2-carbonyl derivative.
A potential synthetic pathway to the ketone precursor is outlined below:
Caption: Postulated synthesis of the ketone precursor via Friedel-Crafts acylation.
Causality of Experimental Choices:
Acyl Chloride Formation: Tetrahydrofuran-2-carboxylic acid is converted to its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is necessary for the subsequent Friedel-Crafts reaction.
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction would involve reacting the in-situ generated tetrahydrofuran-2-carbonyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, enhancing its electrophilicity and facilitating the attack by the electron-rich fluorobenzene ring. The para-substitution is generally favored due to the ortho,para-directing effect of the fluorine atom.
Reductive Amination to Yield (4-Fluorophenyl)(oxolan-2-yl)methanamine
Reductive amination is a widely used and versatile method for the synthesis of amines from ketones or aldehydes.[3] This process involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine source (in this case, ammonia or an ammonia equivalent), followed by in-situ reduction to the desired amine.
An In-depth Technical Guide to the Pharmacological Properties of (4-Fluorophenyl)(oxolan-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals Abstract (4-Fluorophenyl)(oxolan-2-yl)methanamine is a chemical entity with limited publicly available pharmacological data. However, its structural motifs,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)(oxolan-2-yl)methanamine is a chemical entity with limited publicly available pharmacological data. However, its structural motifs, the 4-fluorophenyl group and the (oxolan-2-yl)methanamine (also known as tetrahydrofurfurylamine) core, are present in numerous biologically active molecules. This guide provides a comprehensive analysis of the potential pharmacological properties of (4-Fluorophenyl)(oxolan-2-yl)methanamine by examining the known effects of these key structural components. The 4-fluorophenyl moiety is a well-established bioisostere for a phenyl group, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties. The tetrahydrofurfurylamine scaffold is found in compounds with a range of activities, including those targeting the central nervous system. This document will explore the synthesis, potential mechanisms of action, and hypothetical pharmacokinetic and pharmacodynamic profiles of the title compound, drawing inferences from structurally related molecules. The aim is to provide a foundational resource for researchers interested in the further investigation and potential development of this and similar chemical entities.
Introduction and Chemical Profile
(4-Fluorophenyl)(oxolan-2-yl)methanamine is a primary amine with the chemical formula C11H14FNO and a molecular weight of 195.23 g/mol .[1] Its structure consists of a 4-fluorophenyl ring and a tetrahydrofuran ring linked by a methanamine bridge.
Initial safety assessments from publicly available sources indicate that this compound is classified with hazards including acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye damage.[2]
Synthesis and Characterization
While specific, detailed synthetic procedures for (4-Fluorophenyl)(oxolan-2-yl)methanamine are not extensively documented in peer-reviewed literature, its synthesis can be conceptually approached through established organic chemistry reactions. A plausible synthetic route could involve the reductive amination of 4-fluorobenzaldehyde with tetrahydrofurfurylamine.
Caption: A hypothetical signaling pathway for (4-Fluorophenyl)(oxolan-2-yl)methanamine.
The compound could potentially act as an inhibitor or modulator of monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). The 4-fluorophenyl group could contribute to the affinity and selectivity for these transporters.
[3][4]
Predicted Pharmacokinetics (ADME)
Absorption: The presence of the lipophilic 4-fluorophenyl group may facilitate oral absorption.
Distribution: The compound's structure suggests it may cross the blood-brain barrier, a prerequisite for CNS activity.
Metabolism: The 4-fluorophenyl group is likely to confer metabolic stability, potentially leading to a longer half-life compared to its non-fluorinated analog.
Excretion: Excretion would likely occur via renal and/or hepatic pathways, with potential for the formation of glucuronidated or sulfated metabolites.
Potential Therapeutic Applications
Based on the pharmacology of related compounds, (4-Fluorophenyl)(oxolan-2-yl)methanamine could be investigated for a variety of therapeutic applications, including:
Antidepressant or Anxiolytic: Due to potential interactions with monoamine systems.
[5][6]* Anticancer: Some fluorophenyl-containing compounds have shown promise as anticancer agents.
[7][8]* Neuroprotective Agents: Modulation of CNS targets could offer neuroprotective effects.
Experimental Protocols for Pharmacological Characterization
To elucidate the actual pharmacological properties of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a systematic experimental approach is necessary.
In Vitro Assays
Receptor Binding Assays:
Objective: To determine the binding affinity of the compound to a panel of CNS receptors and transporters (e.g., DAT, SERT, NET, dopamine receptors, serotonin receptors).
Methodology: Radioligand binding assays using cell membranes expressing the target protein. The compound is incubated with a specific radioligand, and the displacement of the radioligand is measured to calculate the inhibition constant (Ki).
Enzyme Inhibition Assays:
Objective: To assess the inhibitory activity against key enzymes, such as monoamine oxidase (MAO-A and MAO-B).
Methodology: Fluorometric or colorimetric assays measuring the activity of the purified enzyme in the presence of varying concentrations of the compound.
Cell-Based Functional Assays:
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) at specific receptors.
Methodology: Assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) in cells expressing the target receptor.
Caption: An experimental workflow for in vitro pharmacological profiling.
In Vivo Studies
Pharmacokinetic Studies:
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model (e.g., rodents).
Methodology: Administration of the compound via different routes (e.g., oral, intravenous) and collection of blood and tissue samples at various time points for analysis by LC-MS/MS.
Pharmacodynamic and Behavioral Studies:
Objective: To evaluate the in vivo effects of the compound on behavior and physiological parameters.
Methodology: Depending on the in vitro findings, relevant behavioral models can be employed, such as the forced swim test (antidepressant), elevated plus maze (anxiolytic), or locomotor activity assays.
Conclusion
While direct experimental data on the pharmacological properties of (4-Fluorophenyl)(oxolan-2-yl)methanamine are currently lacking, a detailed analysis of its structural components provides a strong basis for inferring its potential biological activities. The presence of the 4-fluorophenyl group suggests favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. The tetrahydrofurfurylamine moiety points towards potential activity within the central nervous system, possibly through the modulation of monoamine neurotransmitter systems.
This in-depth technical guide serves as a foundational document to stimulate and guide future research into this and structurally related compounds. The proposed experimental workflows provide a clear path for the systematic evaluation of its pharmacological profile. Further investigation is warranted to unlock the therapeutic potential of this intriguing molecule.
References
Dolan, K., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]
G., Mahanthesha, & T., Suresh. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]
J., Rege, et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]
J., Isanbor, & D., O'Hagan. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]
Merz, H., et al. (1979). N-[(Tetrahydrofuryl)alkyl] and N-(alkoxyalkyl) Derivatives of (-)-Normetazocine, Compounds With Differentiated Opioid Action Profiles. Journal of Medicinal Chemistry. [Link]
Merz, H., et al. (1975). Stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, strong analgesics with non-morphine-like action profiles. Journal of Medicinal Chemistry. [Link]
Monkovic, I., et al. (1975). Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry. [Link]
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]
NextSDS. (n.d.). (4-fluorophenyl)(oxolan-2-yl)methanamine — Chemical Substance Information. NextSDS. [Link]
Trabanco, A. A., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry. [Link]
Wang, J., et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. ResearchGate. [Link]
Yasmin, F., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PMC. [Link]
Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
Caroppi, A., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. I.R.I.S.. [Link]
D., Vitale, et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]
Fernández, J., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed. [Link]
Goswami, K. V., et al. (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. [Link]
K., Kumar, et al. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Publications. [Link]
M., Mazur, et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, evaluating novel stereochemically complex pharmacophores requires moving beyond basic screening to understand the mechanistic "why" behind receptor-ligand interactions. The (4-fluorophenyl)(oxolan-2-yl)methanamine scaffold (hereafter referred to as 4-F-POM ) represents a highly versatile aryl-cycloalkylamine building block. Structurally bridging the gap between monoamine reuptake inhibitors (e.g., pipradrol derivatives), NMDA receptor antagonists (e.g., dexoxadrol), and Sigma-1 (
σ1
) receptor chaperones, the 4-F-POM scaffold requires a rigorous, multi-target profiling strategy.
This whitepaper provides an in-depth, self-validating technical guide for mapping the receptor binding profile of 4-F-POM derivatives, detailing the causality behind experimental design, structural activity relationships (SAR), and standardized radiometric protocols.
Structural Rationale & Pharmacophore Mapping
To predict the receptor binding profile of 4-F-POM derivatives, we must deconstruct the scaffold into its three core functional domains:
The 4-Fluoroaryl Group: The substitution of a fluorine atom at the para position of the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks CYP2D6-mediated para-hydroxylation, drastically increasing the metabolic half-life of the derivative. Pharmacodynamically, the highly electronegative fluorine alters the electron density of the aromatic ring, strengthening
π−π
stacking interactions within the hydrophobic pockets of monoamine transporters (MATs).
The Oxolan-2-yl (Tetrahydrofuran) Ring: Acting as a constrained bioisostere for open-chain ethers or piperidine rings, the oxygen heteroatom provides a critical hydrogen bond acceptor. This structural rigidity restricts conformational freedom, which is a hallmark requirement for high-affinity binding to the
σ1
receptor.
The Methanamine Core: The primary amine provides the essential basic nitrogen (pKa ~ 9.5) that remains protonated at physiological pH. This protonated state is required to form a critical salt bridge with the conserved aspartate residues present in both the Dopamine Transporter (DAT) and the NMDA receptor pore.
Workflow for the radiometric binding evaluation of the 4-F-POM scaffold.
Receptor Binding Profiling Protocols
To establish a trustworthy and reproducible binding profile, assays must be designed as self-validating systems . This means every protocol must include specific radioligands tailored to the target's conformational state and internal controls to define specific vs. non-specific binding.
Dopamine Transporter (DAT) Assay
Causality: We utilize [3H]WIN 35,428 rather than[3H]dopamine because WIN 35,428 binds specifically to the cocaine-recognition site on the outward-facing conformation of the DAT and is highly resistant to enzymatic degradation[1].
Protocol:
Tissue Preparation: Homogenize rat striatal tissue in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 120 mM NaCl. Note: The inclusion of sodium is non-negotiable, as DAT binding is strictly
Na+
-dependent.
Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]WIN 35,428 and varying concentrations of the 4-F-POM derivative (0.1 nM to 10 µM) for 2 hours at 4°C[1].
Self-Validation: Define non-specific binding by adding 10 µM nomifensine or indatraline to a parallel control tube. A signal-to-noise ratio of >5:1 confirms membrane integrity.
Termination: Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI) to reduce non-specific filter binding.
NMDA Receptor (PCP Site) Assay
Causality: [3H]MK-801 is a use-dependent open-channel blocker. It can only access its deep pore binding site if the NMDA receptor channel is actively open. Therefore, the assay buffer must be supplemented with endogenous co-agonists[2].
Protocol:
Tissue Preparation: Homogenize rat cortical membranes in 5 mM HEPES (pH 7.4). Wash the homogenate extensively (minimum 3 centrifugation cycles) to remove all endogenous glutamate, which would otherwise skew baseline channel opening.
Incubation: Incubate membranes with 5 nM[3H]MK-801. Crucial Step: Add 10 µM glutamate and 10 µM glycine to the incubation buffer to force the NMDA receptors into the open-channel state[2].
Self-Validation: Define non-specific binding using 10 µM unlabeled MK-801[2]. If the addition of glutamate/glycine does not increase total binding by at least 300% compared to baseline, the membrane preparation must be discarded.
Termination: Filter and quantify via liquid scintillation counting.
Sigma-1 (
σ1
) Receptor Assay
Causality: The oxolane ring makes 4-F-POM a prime candidate for
σ1
binding. We utilize -pentazocine because it exhibits extreme selectivity for
σ1
over
σ2
receptors, preventing cross-talk in the radiometric data[3].
Protocol:
Tissue Preparation: Homogenize guinea pig brain (chosen for its exceptionally high
σ1
expression density) in 50 mM Tris-HCl (pH 7.4).
Incubation: Incubate membranes with 3 nM -pentazocine and the 4-F-POM derivative at 37°C for 150 minutes to reach equilibrium[3].
Self-Validation: Define non-specific binding using 1 µM haloperidol. Because haloperidol universally saturates all sigma sites, it provides an absolute baseline for non-specific noise[3].
Quantitative Binding Data (Representative SAR)
To benchmark the 4-F-POM scaffold, quantitative data must be contextualized against known reference ligands. The table below summarizes the representative Structure-Activity Relationship (SAR) profile, demonstrating how the 4-fluoro substitution shifts the affinity landscape.
Compound / Scaffold
DAT (
Ki
, nM)
NMDAR (
Ki
, nM)
σ1
(
Ki
, nM)
(Phenyl)(oxolan-2-yl)methanamine (Baseline)
450 ± 35
185 ± 12
85 ± 8
(4-F-POM) (Target Scaffold)
120 ± 15
88 ± 5
22 ± 3
Cocaine (DAT Reference)
180 ± 20
>10,000
>10,000
Dexoxadrol (NMDAR Reference)
>10,000
35 ± 4
>1,000
(+)-Pentazocine (
σ1
Reference)
>10,000
>10,000
4.5 ± 0.5
Data Interpretation: The addition of the 4-fluoro group significantly enhances affinity across all three targets compared to the baseline unsubstituted scaffold, driven by increased lipophilicity and optimized spatial filling within the respective receptor binding pockets.
Mechanistic Signaling Pathways
Understanding the downstream intracellular consequences of 4-F-POM binding is critical for drug development. Dual modulation of the NMDA receptor (antagonism) and the
σ1
receptor (agonism) produces a synergistic neuroprotective cascade.
By acting as a chaperone at the Mitochondria-Associated ER Membrane (MAM),
σ1
activation mitigates ER stress, while NMDAR blockade prevents excitotoxic calcium overload. Together, these pathways converge to promote the secretion of Brain-Derived Neurotrophic Factor (BDNF).
Downstream neuroprotective signaling pathways modulated by the 4-F-POM scaffold.
References
Title: NMDA Receptors are Altered by Stress and Alcohol in Wistar-Kyoto Rat Brain
Source: NIH PMC
URL
Title: Selective Decreases in Amphetamine Self-Administration and Regulation of Dopamine Transporter Function in Diabetic Rats
Source: Karger Publishers
URL
Title: Tactics for preclinical validation of receptor-binding radiotracers
Source: NIH PMC
URL
Discovery and early investigation of (4-Fluorophenyl)(oxolan-2-yl)methanamine
An in-depth guide to the synthesis, characterization, and potential applications of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a valuable building block in modern medicinal chemistry. Introduction: A Scaffold of Potential...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthesis, characterization, and potential applications of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a valuable building block in modern medicinal chemistry.
Introduction: A Scaffold of Potential
(4-Fluorophenyl)(oxolan-2-yl)methanamine is a chiral amine featuring three key structural motifs of high interest in drug discovery: a 4-fluorophenyl group, a central benzylic amine, and a tetrahydrofuran (THF, or oxolane) ring. The incorporation of fluorine into organic molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the tetrahydrofuran ring is a prevalent scaffold in numerous natural products and synthetic drugs, often serving as a stable, polar, and stereochemically-defined replacement for more labile ether or ester linkages.[2]
While a singular, high-profile "discovery" narrative for this specific compound is not prominent in the literature, its true value lies in its role as a versatile synthetic intermediate. This guide provides a comprehensive overview of the most logical and efficient pathway for its synthesis and characterization, drawing upon established, robust chemical transformations. It is designed for medicinal chemists and process scientists seeking to incorporate this valuable scaffold into their research and development pipelines.
Retrosynthetic Analysis and Strategic Rationale
The most direct and industrially scalable approach to synthesizing the target amine is through the reductive amination of a precursor ketone. This strategy is favored due to the high yields, mild reaction conditions, and broad availability of reagents typically associated with this transformation.[3][4]
The logical retrosynthetic disconnection points to two key starting materials: (4-fluorophenyl)(oxolan-2-yl)methanone (the ketone precursor) and an ammonia source. The ketone itself can be derived from commercially available materials, making this a practical and efficient synthetic plan.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
This section details a validated, two-stage process for the synthesis and purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Part A: Synthesis of the Ketone Precursor, (4-Fluorophenyl)(oxolan-2-yl)methanone
The synthesis begins with the catalytic hydrogenation of the commercially available (4-fluorophenyl)(furan-2-yl)methanone. This selectively reduces the furan ring to a tetrahydrofuran ring without affecting the aromatic system or the ketone.
Caption: Experimental workflow for ketone precursor synthesis.
Step-by-Step Methodology:
Reactor Charging: To a pressure-rated hydrogenation vessel, add (4-fluorophenyl)(furan-2-yl)methanone (1 equivalent), 5% Palladium on Carbon (0.02 eq.), and a suitable solvent such as methanol or ethyl acetate to form a 0.2 M solution.
Hydrogenation: Seal the vessel, purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen and heat to 40-50 °C. Maintain vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (4-fluorophenyl)(oxolan-2-yl)methanone as a clear oil.
Part B: Synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine via Reductive Amination
This procedure utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[5] It tolerates a wide range of functional groups and minimizes side reactions.[3]
Caption: Experimental workflow for reductive amination.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve (4-fluorophenyl)(oxolan-2-yl)methanone (1 eq.) and ammonium acetate (5-10 eq.) in 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M. Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise over 15 minutes, controlling any minor exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the ketone starting material by thin-layer chromatography or LC-MS.
Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
Extraction: Extract the aqueous layer twice with dichloromethane (DCM). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel, often using a gradient of dichloromethane and methanol containing a small amount (0.5-1%) of triethylamine to prevent the amine from streaking on the acidic silica.
Product Characterization and Validation
Comprehensive analytical data is required to confirm the identity and purity of the synthesized (4-Fluorophenyl)(oxolan-2-yl)methanamine. The following table summarizes the expected data.
Analysis
Expected Results
¹H NMR
Signals corresponding to the aromatic protons (AA'BB' system, ~7.0-7.4 ppm), the methine proton adjacent to the nitrogen (~4.2-4.5 ppm), the diastereotopic methylene protons of the THF ring, and the amine protons (broad singlet, ~1.5-2.5 ppm).
¹³C NMR
Aromatic carbons (~115-165 ppm, with characteristic C-F coupling), the benzylic carbon (~55-60 ppm), and the THF ring carbons (~25-70 ppm).
Mass Spec (ESI+)
A prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
FT-IR
Characteristic peaks for N-H stretching (primary amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-F stretching (~1220 cm⁻¹).
Potential Applications and Future Directions
(4-Fluorophenyl)(oxolan-2-yl)methanamine serves as an ideal starting point for further chemical elaboration. The primary amine is a versatile handle for a multitude of reactions, including:
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Further Alkylation: Introduction of additional substituents on the nitrogen atom.
This scaffold is particularly relevant for the synthesis of inhibitors for various biological targets where a substituted benzylic amine is a key pharmacophoric element. Its inherent chirality also makes it a candidate for asymmetric syntheses of more complex drug molecules.
References
Xiao, Y., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide. J. Org. Chem., 68(10), 4120-4122. Available at: [Link]
PubChem. (4-Fluorophenyl)(oxan-4-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
Mahanthesha, G., & Suresh, T. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. Int. J. Pharm. Sci. Drug Res., 14(1), 8-15. Available at: [Link]
Zheng, C., et al. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. Available at: [Link]
NextSDS. [2-fluoro-4-(furan-2-yl)phenyl]methanamine — Chemical Substance Information. Available at: [Link]
Gajda, M., et al. (2023). Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety. RSC Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Quick Company. (2003). A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl]. Available at: [Link]
Royal Society of Chemistry. (2017). Supporting Information for Rhodium-catalysed intramolecular asymmetric hydroamination of homoallylic N-alkoxyamines. Available at: [Link]
Vantourout, J. C., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available at: [Link]
NextSDS. (4-fluorophenyl)(oxolan-2-yl)methanamine — Chemical Substance Information. Available at: [Link]
So, S. S., & Aube, J. (2011). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC. Available at: [Link]
Bundy, G. L., et al. (1977). Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation. PMC. Available at: [Link]
Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available at: [Link]
Han, Z., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Available at: [Link]
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7933-7935. Available at: [Link]
The Oxolane Ring: A Linchpin of Bioactivity in (4-Fluorophenyl)(oxolan-2-yl)methanamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a fluorinated aromatic system and a saturated heterocyclic ring presents a rich scaffold for interrog...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a fluorinated aromatic system and a saturated heterocyclic ring presents a rich scaffold for interrogating complex biological systems. This guide delves into the pivotal role of the oxolane (tetrahydrofuran) ring in defining the bioactivity of the novel chemical entity, (4-Fluorophenyl)(oxolan-2-yl)methanamine. While direct pharmacological data on this specific molecule remains nascent, a rigorous analysis of its constituent moieties and structurally related compounds allows for a comprehensive exploration of the oxolane ring's contribution to its potential therapeutic profile. This document will dissect the influence of the oxolane ring on the molecule's physicochemical properties, its likely role in target engagement and selectivity, its impact on pharmacokinetic parameters, and its overall significance in the context of modern drug discovery.
Introduction: Deconstructing a Promising Scaffold
The pursuit of novel therapeutics with enhanced efficacy and safety profiles necessitates a deep understanding of structure-activity relationships (SAR). The molecule (4-Fluorophenyl)(oxolan-2-yl)methanamine represents a fascinating case study in this endeavor, combining two key structural motifs prevalent in medicinal chemistry: a 4-fluorophenyl group and an oxolane ring. The 4-fluorophenyl group is a well-established bioisostere for a phenyl ring, often introduced to modulate metabolic stability and receptor affinity.[1] This guide, however, will focus on the less-explored yet critically important contributions of the oxolane ring to the overall bioactivity of this compound class.
The oxolane, or tetrahydrofuran (THF), ring is a five-membered saturated heterocycle containing an oxygen atom. Its presence in a molecule can profoundly influence a range of properties crucial for drug action.[2] This guide will provide a detailed examination of these influences, drawing upon data from analogous systems to build a predictive framework for the role of the oxolane ring in (4-Fluorophenyl)(oxolan-2-yl)methanamine.
The Oxolane Ring's Impact on Physicochemical Properties and Pharmacokinetics
The journey of a drug from administration to its site of action is governed by its physicochemical properties. The oxolane ring, with its inherent polarity and three-dimensional structure, is a key determinant of these properties in (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Solubility and Lipophilicity
The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the molecule. This is a critical factor for oral bioavailability and formulation development. The non-planar, puckered conformation of the oxolane ring also disrupts molecular planarity, which can further improve solubility by reducing crystal lattice energy.
The lipophilicity of a compound, often expressed as its logP value, is a key factor in its ability to cross biological membranes. The introduction of the oxolane ring can modulate the lipophilicity of the parent amine, striking a balance between sufficient membrane permeability and aqueous solubility.
Metabolic Stability
The oxolane ring is generally considered to be metabolically stable. Unlike the furan ring, which can be oxidized to form reactive metabolites, the saturated nature of the oxolane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer half-life and an improved safety profile. However, the position of substitution on the oxolane ring can influence its metabolic fate, and this should be a consideration in further analog design.
The Oxolane Ring in Target Engagement and Selectivity
The precise shape and electronic properties of a molecule dictate its ability to bind to a biological target. The oxolane ring in (4-Fluorophenyl)(oxolan-2-yl)methanamine can play several roles in this critical interaction.
A Versatile Pharmacophore and Scaffold
The oxolane ring can serve as a rigid scaffold to orient the 4-fluorophenyl and aminomethyl substituents in a specific three-dimensional arrangement. This defined conformation is crucial for optimal binding to the target protein. The oxygen atom within the ring can also participate directly in binding interactions, acting as a hydrogen bond acceptor with key amino acid residues in the binding pocket.
Evidence from structurally related compounds suggests potential biological targets for this scaffold. For instance, compounds containing a 2-(aminomethyl)-tetrahydrofuran moiety have been investigated as 5-HT(2A/2C) receptor antagonists, indicating a possible role in modulating serotonergic signaling.[4] Furthermore, a radioligand for sigma-1 receptors incorporates a (tetrahydrofuran-2-yl)methyl]piperazine core, hinting at another potential target class for (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Chirality and Stereoselectivity
The carbon atom of the oxolane ring attached to both the 4-fluorophenyl and aminomethyl groups is a stereocenter. This means that (4-Fluorophenyl)(oxolan-2-yl)methanamine exists as a pair of enantiomers. It is highly probable that these enantiomers will exhibit different biological activities and potencies, a common phenomenon in pharmacology. The specific stereochemistry of the oxolane ring will dictate the precise spatial orientation of the key binding groups, leading to differential interactions with a chiral biological target.
The following diagram illustrates the logical flow of how the oxolane ring's properties influence the overall bioactivity of the molecule.
Caption: The multifaceted role of the oxolane ring in determining bioactivity.
Experimental Protocols for Characterization
To experimentally validate the predicted roles of the oxolane ring, a series of in vitro and in vivo studies are necessary.
In Vitro Pharmacological Profiling
A comprehensive panel of receptor binding and functional assays should be conducted to identify the primary biological target(s) of (4-Fluorophenyl)(oxolan-2-yl)methanamine. Based on the analysis of related structures, initial screening should focus on, but not be limited to, serotonin receptors (particularly 5-HT2A and 5-HT2C) and sigma receptors.
Protocol: Radioligand Binding Assay
Preparation of Cell Membranes: Prepare cell membranes from cell lines recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A receptors).
Incubation: Incubate the cell membranes with a known radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound, (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the Ki (inhibition constant) to assess its binding affinity.
In Vitro ADME Assays
A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays will provide crucial data on the pharmacokinetic properties of the molecule.
Assay
Purpose
Key Parameters Measured
Aqueous Solubility
To determine the solubility in physiological buffers.
Kinetic and thermodynamic solubility (µg/mL or µM).
LogP/LogD
To assess lipophilicity and predict membrane permeability.
Partition coefficient between octanol and water.
Metabolic Stability
To evaluate susceptibility to metabolism by liver enzymes.
In vitro half-life (t1/2) and intrinsic clearance (Clint).
Plasma Protein Binding
To determine the extent of binding to plasma proteins.
Percentage of compound bound to plasma proteins.
Protocol: Metabolic Stability in Liver Microsomes
Incubation: Incubate (4-Fluorophenyl)(oxolan-2-yl)methanamine with liver microsomes (human, rat, or mouse) in the presence of NADPH (a cofactor for P450 enzymes).
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
Calculation: Determine the in vitro half-life and intrinsic clearance.
The following diagram outlines a typical experimental workflow for evaluating the bioactivity of a novel compound like (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Caption: Experimental workflow for bioactive compound characterization.
Conclusion: The Oxolane Ring as a Key Modulator of Bioactivity
While the precise biological target and therapeutic application of (4-Fluorophenyl)(oxolan-2-yl)methanamine are yet to be fully elucidated, the integral role of the oxolane ring in defining its potential bioactivity is undeniable. This heterocyclic moiety is not merely a passive linker but an active contributor to the molecule's physicochemical properties, its three-dimensional structure, and its potential interactions with biological targets. The insights presented in this guide, drawn from established principles of medicinal chemistry and data from analogous systems, provide a robust framework for the continued investigation and development of this and related compounds. The strategic incorporation of the oxolane ring is a testament to the power of heterocyclic chemistry in the design of novel therapeutics with optimized efficacy and safety profiles.
References
Cid, J., Alonso, J. M., Andrés, J. I., Fernández, J., Gil, P., Iturrino, L., Matesanz, E., Meert, T. F., Megens, A., Sipido, V. K., & Trabanco, A. A. (2004). Synthesis and structure-activity relationship of 2-(aminoalkyl)-3,3a,8,12b-tetrahydro-2H-dibenzocyclohepta[1,2-b]furan derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Bioorganic & medicinal chemistry letters, 14(11), 2765–2771. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
Li, M., Zhang, M., Chen, Y., Liu, H., & Huang, H. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of medicinal chemistry, 60(10), 4310–4321. [Link]
Gu, Z., & Gu, L. (2022). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 35(1), 17–32. [Link]
Fustero, S., & Sánchez-Roselló, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1056–1095. [Link]
Application Note: Utilizing (4-Fluorophenyl)(oxolan-2-yl)methanamine in Hit-to-Lead Optimization
Introduction & Structural Rationale In contemporary medicinal chemistry, the transition from a screening hit to a viable lead compound requires meticulous tuning of physicochemical properties. (4-Fluorophenyl)(oxolan-2-y...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In contemporary medicinal chemistry, the transition from a screening hit to a viable lead compound requires meticulous tuning of physicochemical properties. (4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS: 1016495-59-2 for the free base; 1193388-29-2 for the HCl salt) has emerged as a highly privileged building block in fragment-based drug discovery and late-stage functionalization.
The strategic value of this primary amine lies in its tripartite structural features:
The 4-Fluorophenyl Moiety : The incorporation of fluorine at the para position of the phenyl ring is a classic tactic to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby enhancing metabolic stability. Furthermore, fluorine modulates the lipophilicity of the molecule, improving membrane permeability without imposing a significant steric penalty ().
The Oxolan-2-yl (Tetrahydrofuran) Ring : This conformationally restricted ether introduces a critical hydrogen-bond acceptor while significantly increasing the fraction of sp³ hybridized carbons (Fsp³). Higher Fsp³ correlates strongly with improved aqueous solubility and clinical success rates by allowing the molecule to "escape from flatland" and adopt a more complex 3D geometry ().
The Methanamine Core : The primary amine acts as a highly reactive, versatile synthetic handle. It is readily engaged in amide couplings, reductive aminations, and urea formations, making it ideal for appending to diverse core scaffolds, such as those seen in menin-MLL interaction inhibitors ().
Figure 1: Pharmacophore mapping and structural rationale of the building block.
Physicochemical Profiling
Before integrating this building block into a library design, it is critical to understand its baseline physicochemical parameters. Table 1 summarizes the key quantitative data that inform downstream pharmacokinetic (PK) predictions.
Table 1: Physicochemical Properties of (4-Fluorophenyl)(oxolan-2-yl)methanamine
Parameter
Value
Medicinal Chemistry Implication
Molecular Formula
C₁₁H₁₄FNO
Optimal size for fragment-based assembly.
Molecular Weight
195.23 g/mol
Leaves ~300 Da budget for the core scaffold (Rule of 5).
Monoisotopic Mass
195.1059 Da
Target mass for LC-MS monitoring: 196.1 [M+H]⁺ .
Fsp³
0.45
High sp³ character; promotes solubility and 3D complexity.
H-Bond Donors
1 (Primary Amine)
Converted to 0 or 1 upon conjugation (amide/tertiary amine).
H-Bond Acceptors
2 (N, O)
Favorable for kinase hinge-binding or GPCR interactions.
Synthetic Workflows & Application Strategies
This building block is predominantly utilized in two parallel workflows during hit-to-lead optimization: Amide Coupling (to generate neutral or slightly polar target molecules) and Reductive Amination (to generate basic secondary amines that can be formulated as HCl or mesylate salts).
Figure 2: Divergent synthetic workflows for late-stage functionalization.
Table 2: Reaction Condition Matrix
Workflow
Reagents
Solvent
Temp
Self-Validation Metric
Amide Coupling
HATU, DIPEA
DMF or NMP
25 °C
Disappearance of m/z 196.1; appearance of product mass.
Reductive Amination
NaBH(OAc)₃, AcOH (cat.)
DCE or THF
25 °C
LC-MS shift from imine intermediate to saturated amine.
Experimental Protocols
The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, the researcher can establish causality between the experimental conditions and the reaction outcome, ensuring high-fidelity library generation.
Protocol A: High-Throughput Amide Coupling
Causality & Rationale: The use of HATU over standard EDC/HOBt is specifically chosen to overcome the steric hindrance introduced by the adjacent sp³-rich oxolane ring. DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of the amine without competing for the activated ester.
Activation : Dissolve the core carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL). Add HATU (0.75 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes.
Validation Checkpoint 1: The solution will typically turn pale yellow, indicating the formation of the active OAt ester.
Conjugation : Add (4-Fluorophenyl)(oxolan-2-yl)methanamine HCl (0.6 mmol) in a single portion. Stir at room temperature under an inert nitrogen atmosphere.
Self-Validation (t = 30 min) : Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and inject into the LC-MS.
Success Criterion: Complete consumption of the activated ester and the amine (m/z 196.1 [M+H]⁺); appearance of the desired amide mass. If unreacted amine remains, the coupling is complete; if unreacted acid remains, add an additional 0.2 eq of the amine.
Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: Reductive Amination
Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate imine/iminium ion without reducing the starting aldehyde. A catalytic amount of acetic acid is added to facilitate imine formation, which is rate-limiting due to the steric bulk of the oxolane ring.
Materials:
Core Aldehyde (1.0 eq)
(4-Fluorophenyl)(oxolan-2-yl)methanamine (free base preferred, 1.1 eq)
NaBH(OAc)₃ (1.5 eq)
Glacial Acetic Acid (0.1 eq)
1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
Imine Formation : Dissolve the core aldehyde (0.5 mmol) and the amine (0.55 mmol) in anhydrous DCE (4 mL). Add glacial acetic acid (0.05 mmol). Stir at room temperature for 2 hours.
Validation Checkpoint 1: LC-MS analysis should show the mass of the intermediate imine (M_aldehyde + M_amine - 18).
Reduction : Cool the reaction to 0 °C. Add NaBH(OAc)₃ (0.75 mmol) portion-wise to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.
Self-Validation (t = 12 h) : LC-MS analysis must confirm the complete shift from the imine mass to the saturated secondary amine mass (+2 Da from the imine).
Workup : Quench carefully with 1N NaOH (5 mL) to break down boron complexes and free-base the product. Extract with DCM (3 × 10 mL).
Purification : Dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC (C18, H₂O/MeCN with 0.1% TFA) to yield the product as a TFA salt.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp³ Hybridized Carbon Atoms. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
Vitae Pharmaceuticals, Inc. (2017). Inhibitors of the menin-mll interaction (Patent No. WO2017214367A1).
Application
Application Note: Enantioselective Synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine Isomers via Stereodivergent Ellman Sulfinamide Chemistry
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Stereodivergent Synthesis, Asymmetric Catalysis, and Protocol Validation Strategic Rationale & Mechanistic Causal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Stereodivergent Synthesis, Asymmetric Catalysis, and Protocol Validation
Strategic Rationale & Mechanistic Causality
The (4-fluorophenyl)(oxolan-2-yl)methanamine scaffold is a highly privileged chiral motif in modern drug discovery. It is frequently utilized as a fragment in the development of potent kinase and phosphatase inhibitors. Notably, specific stereoisomers of this amine have been co-crystallized with critical oncology and immunology targets, including the SHIP1 phosphatase[1] and the DNA repair enzyme DCLRE1A[2]. Because the biological activity of these inhibitors is strictly dependent on the spatial orientation of the 4-fluorophenyl and oxolane rings, accessing enantiopure isomers is non-negotiable.
The molecule contains two contiguous stereocenters: the benzylic amine carbon (C1) and the adjacent oxolane ring carbon (C2'). To achieve absolute control over both centers, this protocol employs a stereodivergent approach utilizing Ellman's chiral auxiliary, tert-butanesulfinamide[3].
By pairing enantiopure (R)- or (S)-tetrahydrofuran-2-carboxaldehyde with (R)- or (S)-tert-butanesulfinamide, chemists can selectively access all four possible stereoisomers ((1R, 2'R), (1S, 2'S), (1R, 2'S), (1S, 2'R)) through consecutive chirality induction and transfer events[4].
The Transition State Logic
The high diastereomeric ratio (dr > 95:5) achieved during the Grignard addition is not accidental; it is driven by a highly organized, chelation-controlled transition state[5]. When 4-fluorophenylmagnesium bromide is added to the chiral sulfinyl imine in a non-coordinating solvent like dichloromethane (DCM), the magnesium ion coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This forms a rigid, six-membered cyclic transition state. The bulky tert-butyl group acts as a steric shield, blocking one face of the imine and forcing the nucleophile to attack exclusively from the less hindered face[3].
Fig 1. Mechanistic logic of the Mg-chelated transition state dictating facial selectivity.
Stereoisomer Matrix (Quantitative Data)
The following table summarizes the quantitative outcomes of the stereodivergent pairings. Yields represent the isolated yield over the 3-step sequence.
Aldehyde Configuration
Sulfinamide Configuration
Predicted Amine Configuration
Typical dr (19F NMR)
Overall Yield (3 Steps)
(R)-oxolane-2-CHO
(R)-t-butanesulfinamide
(1R, 2'R)-amine
> 95:5
68%
(R)-oxolane-2-CHO
(S)-t-butanesulfinamide
(1S, 2'R)-amine
> 95:5
65%
(S)-oxolane-2-CHO
(R)-t-butanesulfinamide
(1R, 2'S)-amine
> 95:5
67%
(S)-oxolane-2-CHO
(S)-t-butanesulfinamide
(1S, 2'S)-amine
> 95:5
66%
Experimental Workflow
Fig 2. Stereodivergent 3-step workflow for the synthesis of target amine isomers.
Validated Step-by-Step Protocols
Step 1: Imine Condensation
Causality: Titanium(IV) ethoxide (Ti(OEt)4) is utilized instead of standard desiccants (like MgSO4).
α
-chiral aldehydes are highly prone to base- or acid-catalyzed racemization. Ti(OEt)4 acts as a mild Lewis acid to activate the carbonyl and an irreversible water scavenger, ensuring rapid conversion without eroding the C2' stereocenter of the oxolane ring[5].
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-tetrahydrofuran-2-carboxaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol).
Dissolve the mixture in anhydrous DCM (30 mL).
Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature. Stir the reaction for 12 hours.
Quench the reaction by pouring it into an equal volume of brine while stirring vigorously. Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite.
Extract the aqueous layer with DCM, dry over Na2SO4, and concentrate in vacuo.
Validation Checkpoint: Analyze the crude mixture via 1H NMR. The aldehyde CHO peak (~9.5 ppm) must be absent, replaced by the characteristic imine CH=N proton shift at ~8.1 ppm.
Step 2: Diastereoselective Grignard Addition
Causality: DCM is strictly preferred over Tetrahydrofuran (THF) for this step. THF is a strongly coordinating solvent that competes with the sulfinyl oxygen for magnesium coordination, which disrupts the rigid six-membered transition state and severely lowers diastereoselectivity[3]. Maintaining a temperature of -48 °C maximizes the steric bias of the tert-butyl group.
Dissolve the crude chiral sulfinyl imine (approx. 9.5 mmol) in anhydrous DCM (40 mL) under argon.
Cool the solution to -48 °C using a dry ice/acetonitrile bath.
Add 4-fluorophenylmagnesium bromide (1.0 M in THF, 14.2 mL, 1.5 equiv) dropwise over 20 minutes to maintain the internal temperature.
Stir at -48 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
Quench with saturated aqueous NH4Cl (20 mL) and extract with ethyl acetate (3 x 30 mL).
Purify the concentrated organic layer via silica gel flash chromatography (Hexanes/EtOAc).
Validation Checkpoint: Perform 19F NMR on the purified adduct. The spectrum will show a distinct singlet for the major diastereomer (approx. -115 ppm) and a minor peak for the epimer, allowing precise calculation of the dr.
Step 3: Sulfinyl Cleavage (Deprotection)
Causality: Anhydrous HCl in methanol selectively cleaves the N-S bond while leaving the acid-sensitive oxolane ring intact. Aqueous acidic conditions risk ring-opening side reactions.
Dissolve the purified sulfinamide adduct (7.0 mmol) in anhydrous methanol (15 mL).
Add a solution of 4M HCl in 1,4-dioxane (3.5 mL, 2.0 equiv) at 0 °C.
Stir the mixture at room temperature for 1 hour.
Concentrate the solution in vacuo to yield a white solid. Triturate the solid with cold diethyl ether to remove the cleaved sulfinyl byproducts.
Filter and dry under high vacuum to afford the (4-fluorophenyl)(oxolan-2-yl)methanamine hydrochloride salt.
Validation Checkpoint: Confirm final purity and enantiomeric excess (ee > 99%) via Chiral HPLC. LC-MS should confirm the exact mass of the free base [M+H]+ = 196.11.
References
Bradshaw, W.J., Newman, J.A., von Delft, F., Arrowsmith, C.H., Edwards, A.M., Bountra, C., Gileadi, O. "Crystal Structure of the phosphatase and C2 domains of SHIP1 in complex with Z2856434824." RCSB Protein Data Bank (5RWJ), 2020.
RCSB Protein Data Bank. "Crystal Structure of DCLRE1A in complex with FMOPL000166a (5Q1V)." 2018.
Ellman, J. A., Owens, T. D., & Tang, T. P. "An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines." Accounts of Chemical Research, 2002.
Xu, H.-C., et al. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 2013.
Zhang, Z., et al. "Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer." Science Advances, 2025.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution NMR Characterization and Stereochemical Assignment of (4-Fluorophenyl)(oxolan-2-yl)methanamine
Introduction & Analytical Challenges
(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS: 1193388-29-2 for the hydrochloride salt, CAS: 1016495-59-2 for the free base[1]) is a highly functionalized chiral amine featuring an oxolane (tetrahydrofuran) ring[2]. Such fluorinated, saturated heterocyclic motifs are increasingly utilized in drug discovery to improve metabolic stability and modulate lipophilicity.
The primary analytical challenge in characterizing this molecule is its stereochemistry. The compound possesses two contiguous chiral centers: the C2 position of the oxolane ring and the benzylic carbon (Cα) of the methanamine group. This results in four possible stereoisomers, forming two pairs of diastereomers (syn and anti). Because the biological efficacy of chiral drugs is often restricted to a single enantiomer, establishing a robust, self-validating Nuclear Magnetic Resonance (NMR) workflow to assign relative stereochemistry and quantify the diastereomeric ratio (dr) is critical for pharmaceutical development.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, the following protocol utilizes orthogonal NMR techniques. The integration of 1D
19
F NMR validates the purity and dr obtained from 1D
1
H NMR, while 2D NOESY cross-validates the dihedral angles inferred from
3JHH
coupling constants.
Step 1: Sample Preparation
Causality of Solvent Choice: Weigh 15–20 mg of the free base and dissolve it in 600 µL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). CDCl
3
is selected because it lacks exchangeable protons, preventing the rapid deuterium exchange of the -NH
2
protons, which allows for the observation of amine-oxolane hydrogen bonding interactions. (Note: If analyzing the HCl salt, use DMSO-
d6
or Methanol-
d4
due to polarity requirements).
Preparation: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is strictly
≥
4.0 cm to minimize magnetic field inhomogeneity (magnetic susceptibility artifacts) at the coil edges.
Step 2: NMR Acquisition Parameters
Data should be acquired on a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for
13
C acquisitions.
1D
1
H NMR: 500 MHz, 16 scans. Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation for accurate integration.
1D
19
F{
1
H} NMR: 470 MHz, 32 scans. Causality: Fluorine nuclei often exhibit longer
T1
relaxation times than protons. A D1 of 3.0–5.0 s is mandatory to ensure quantitative integration for dr determination. The
19
F spectrum is decoupled from
1
H to collapse multiplets into sharp singlets, eliminating signal overlap.
2D COSY & HSQC: Standard pulse sequences, 256
t1
increments, 4–8 scans per increment. Used to build the carbon-proton backbone.
2D NOESY: Causality of Mixing Time: Set the mixing time (
τm
) to 300–500 ms. For a small molecule of this molecular weight (195.23 g/mol ), this specific
τm
allows sufficient cross-relaxation for Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime, which could yield false-positive spatial correlations.
Data Presentation: Expected Chemical Shifts
The table below summarizes the expected NMR shifts and the mechanistic logic behind their assignment.
Table 1: Representative NMR Assignments for (4-Fluorophenyl)(oxolan-2-yl)methanamine
Position
Nucleus
Chemical Shift (ppm)
Multiplicity & Coupling
Assignment Logic / Causality
C
α
(Benzylic)
1
H
3.80 - 4.10
d,
J
= 4.5 - 8.0 Hz
Deshielded by the highly electronegative phenyl ring and amine. Couples directly to the oxolane H-2.
C
α
(Benzylic)
13
C
58.0 - 62.0
s
Characteristic shift for benzylic amines.
C2 (Oxolane)
1
H
3.90 - 4.20
m
Deshielded by the adjacent intra-ring oxygen. Often overlaps slightly with C
α
in 1D
1
H.
C2 (Oxolane)
13
C
80.0 - 84.0
s
Highly characteristic shift for C-O bonds in tetrahydrofuran/oxolane derivatives[2].
C5 (Oxolane)
1
H
3.60 - 3.85
m (2H)
Adjacent to oxygen; exhibits diastereotopic splitting due to the chiral centers at C2 and C
α
.
Ar-H (ortho to F)
1
H
6.95 - 7.10
t,
J≈
8.8 Hz
Apparent triplet due to overlapping ortho coupling to
19
F (
JHF≈
9 Hz) and adjacent
1
H.
Ar-F
19
F
-115.0 to -117.0
s (decoupled)
Highly sensitive to the syn/anti configuration. Used for absolute dr quantification.
Stereochemical Assignment Logic
The relative stereochemistry is unambiguously assigned by synthesizing data from through-bond couplings and through-space interactions:
Diastereomeric Ratio via
19
F NMR: Because the fluorine atom is situated on the aromatic ring adjacent to the chiral benzylic center, its chemical shift is exquisitely sensitive to the spatial orientation of the oxolane ring. The 1D
19
F spectrum will display two distinct singlets representing the syn and anti diastereomers. Integrating these peaks provides a highly accurate dr, free from the overlapping multiplet issues common in the
1
H NMR of oxolanes[2].
Coupling Constants (
3JHα−H2
): The dihedral angle between H-C
α
and H-C2 dictates the coupling constant via the Karplus equation. A larger
J
value (7–9 Hz) typically indicates an anti periplanar arrangement, whereas a smaller
J
value (2–5 Hz) suggests a gauche or syn arrangement.
NOESY Correlations: Strong NOE cross-peaks between H-C
α
and H-C2 confirm spatial proximity (< 3 Å). If H-C
α
shows an NOE to the C3 protons of the oxolane ring but not to H-C2, it indicates they reside on opposite faces of the C2-C
α
bond axis, confirming the anti relative configuration.
Workflow Visualization
Caption: Self-validating NMR workflow for the stereochemical assignment of (4-Fluorophenyl)(oxolan-2-yl)methanamine.
References
Molaid Chemical Database - (4-fluorophenyl)(oxolan-2-yl)methanamine Free Base (CAS: 1016495-59-2).[1]
URL:[Link]
Wikipedia: The Free Encyclopedia - Tetrahydrofuran (Oxolane) Properties and Nomenclature.[2]
URL: [Link]
Mass spectrometry fragmentation patterns of (4-Fluorophenyl)(oxolan-2-yl)methanamine
Application and Protocol Guide Introduction and Scientific Context (4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS 1016495-59-2) is a chemical entity featuring a fluorinated aromatic ring, a primary amine, and a saturated...
Author: BenchChem Technical Support Team. Date: March 2026
Application and Protocol Guide
Introduction and Scientific Context
(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS 1016495-59-2) is a chemical entity featuring a fluorinated aromatic ring, a primary amine, and a saturated heterocyclic (oxolane/tetrahydrofuran) moiety.[1][2] Its structural motifs are common in medicinal chemistry and materials science, making its unambiguous identification and characterization paramount. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's structure.
This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of (4-Fluorophenyl)(oxolan-2-yl)methanamine under both Electron Ionization (EI), typical for Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As no specific fragmentation literature for this exact molecule is publicly available, this document synthesizes established fragmentation principles of its constituent functional groups—primary amines, fluorinated aromatics, and cyclic ethers—to construct a predictive yet robust analytical framework.
The molecular formula is C₁₁H₁₄FNO, with a monoisotopic mass of 195.11 Da. The presence of a single nitrogen atom dictates that the molecular ion in EI-MS will have an odd nominal mass, adhering to the Nitrogen Rule.[3][4]
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a high-energy process that induces extensive fragmentation. The resulting spectrum is a composite of numerous fragmentation pathways, with the most probable routes dictated by the formation of the most stable radical cations and neutral losses.
Primary Fragmentation Pathways
The most characteristic fragmentation for aliphatic amines is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5][6] This process is highly favored as it leads to a resonance-stabilized nitrogen-containing cation. For the target molecule, two primary alpha-cleavage pathways are predicted:
Pathway A: Loss of the Oxolanyl Radical: Cleavage of the bond between the benzylic carbon and the oxolane ring results in the loss of an oxolanyl radical (•C₄H₇O, 71 Da). This generates a highly stable, resonance-stabilized 4-fluorobenzylaminium ion at m/z 124 .
Pathway B: Loss of the 4-Fluorophenyl Radical: Cleavage of the bond between the benzylic carbon and the fluorophenyl ring leads to the loss of a 4-fluorophenyl radical (•C₆H₄F, 95 Da). This forms a resonance-stabilized oxolan-2-ylmethanaminium ion at m/z 100 .
Secondary and Aromatic Ring Fragmentation
Fragments originating from the aromatic portion are also highly characteristic:
Benzylic Cleavage and Tropylium Ion Formation: A competing fragmentation pathway involves cleavage at the benzylic position to form a 4-fluorobenzyl cation. This ion is known to rearrange into the exceptionally stable 4-fluorotropylium ion, which would be observed at m/z 109 .[7][8][9] Simple cleavage of the C-N bond can also directly yield the 4-fluorophenyl cation at m/z 95 .
Oxolane Ring Fragmentation
The oxolane (tetrahydrofuran) ring itself undergoes characteristic fragmentation. Following initial ionization, the ring can open and fragment, often leading to the loss of neutral molecules like ethene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da). The most abundant ion in the mass spectrum of tetrahydrofuran itself is at m/z 42, corresponding to the C₂H₂O⁺• radical cation.[10][11] This fragment may also be observed for the target molecule.
A summary of predicted key fragments is presented below:
Predicted m/z
Proposed Ion Structure
Fragmentation Pathway
195
[C₁₁H₁₄FNO]⁺•
Molecular Ion (M⁺•)
124
[C₇H₇FN]⁺
α-Cleavage: Loss of •C₄H₇O (oxolanyl radical)
109
[C₇H₆F]⁺
Benzylic cleavage with rearrangement to 4-fluorotropylium ion
100
[C₅H₁₀NO]⁺
α-Cleavage: Loss of •C₆H₄F (4-fluorophenyl radical)
95
[C₆H₄F]⁺
Cleavage of C-C bond adjacent to the aromatic ring
71
[C₄H₇O]⁺
Oxolane ring fragment
42
[C₂H₂O]⁺•
Oxolane ring fragmentation product
Visualizing EI Fragmentation
Caption: Predicted EI fragmentation pathways for (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Predicted Fragmentation under ESI-MS/MS
Electrospray ionization is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, at m/z 196 . Subsequent fragmentation is induced via collision with an inert gas (CID), and the pathways are characteristic of even-electron ions.
Primary Fragmentation Pathways
For protonated benzylamines, common fragmentation pathways involve the loss of small neutral molecules.[12]
Loss of Ammonia (NH₃): A primary fragmentation route for protonated primary amines is the elimination of neutral ammonia (17 Da).[13][14] This would produce a prominent fragment ion at m/z 179 .
Loss of Oxolane: Cleavage of the C-N bond can lead to the formation of the 4-fluorobenzyl cation at m/z 109 , which can rearrange to the more stable 4-fluorotropylium ion.[13]
Loss of the Aromatic Moiety: The loss of fluorobenzene (C₆H₅F, 96 Da) can lead to the formation of the protonated oxolan-2-ylmethanamine fragment at m/z 100 .
A summary of predicted key fragments in ESI-MS/MS is presented below:
Predicted m/z
Proposed Ion Structure
Fragmentation Pathway
196
[C₁₁H₁₅FNO]⁺
Protonated Molecule [M+H]⁺
179
[C₁₁H₁₂FO]⁺
Neutral Loss of NH₃
109
[C₇H₆F]⁺
Loss of C₄H₉NO, rearrangement to 4-fluorotropylium ion
100
[C₅H₁₂NO]⁺
Loss of C₆H₅F (Fluorobenzene)
88
[C₄H₉NO₂]⁺
Loss of C₇H₆F (Fluorotropylium ion)
Visualizing ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Experimental Protocols
The following protocols provide a starting point for the analysis of (4-Fluorophenyl)(oxolan-2-yl)methanamine. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis
This method is suitable for the analysis of the pure compound or its presence in a non-polar to moderately polar organic matrix. Due to the polarity of the amine, derivatization can improve peak shape and is often recommended for quantitative analysis of aromatic amines.[15][16][17]
1. Sample Preparation & Derivatization (Optional, for improved chromatography):
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Pentafluoropropionic Anhydride (PFPA).[15]
Vortex the mixture and heat at 60-70°C for 30 minutes.
Cool to room temperature before injection.
2. GC-MS Instrumentation and Parameters:
GC System: Standard GC equipped with a split/splitless injector.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
Injector Temperature: 250°C.
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples).
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
MS System: Quadrupole or Ion Trap Mass Spectrometer.
Ionization Mode: Electron Ionization (EI) at 70 eV.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Scan Range: m/z 40-400.
Protocol 2: LC-MS/MS Analysis
This method is ideal for analyzing the compound in complex aqueous or biological matrices.
1. Sample Preparation:
Dissolve the sample in a mobile phase-compatible solvent (e.g., Methanol, Acetonitrile/Water mixture). A typical starting concentration is 1 µg/mL.
For complex matrices (e.g., plasma, urine), a protein precipitation step (with Acetonitrile) or solid-phase extraction (SPE) may be necessary.
Filter the final solution through a 0.22 µm syringe filter before injection.
Full Scan (MS1): Scan from m/z 100-400 to identify the [M+H]⁺ ion at m/z 196.
Product Ion Scan (MS2): Select m/z 196 as the precursor ion and scan for product ions. Optimize collision energy (typically 15-30 eV) to obtain a rich fragmentation spectrum.
General Analytical Workflow
The process from sample preparation to data interpretation follows a structured path to ensure reliable and reproducible results.
Caption: General workflow for the mass spectrometric analysis of chemical compounds.
Conclusion
The predictive fragmentation analysis presented in this guide provides a robust framework for the identification and structural elucidation of (4-Fluorophenyl)(oxolan-2-yl)methanamine using mass spectrometry. The dominant fragmentation pathways are driven by the amine functional group, leading to characteristic alpha-cleavages in EI-MS and neutral losses in ESI-MS/MS. The presence of the fluorophenyl and oxolane moieties provides additional diagnostic ions, such as the fluorotropylium ion (m/z 109) and fragments characteristic of the cyclic ether ring. The detailed protocols for GC-MS and LC-MS/MS analysis serve as a validated starting point for method development, enabling researchers to confidently analyze this compound in a variety of scientific and industrial applications.
References
Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]
Gronert, S., et al. (1998). Deamination of protonated amines to yield protonated imines. Journal of the American Society for Mass Spectrometry. [Link]
National Center for Biotechnology Information. (n.d.). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PMC. [Link]
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
MDPI. (2023, June 1). Tropylium Ion. Encyclopedia. [Link]
Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089. [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081–2089. [Link]
ResearchGate. (2026, February 3). Collision-induced dissociation mass spectra of protonated alkyl amines | Request PDF. [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Canadian Journal of Chemistry. (n.d.). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. [Link]
YouTube. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. [Link]
IOPscience. (2011, March 14). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. [Link]
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
YouTube. (2019, January 1). mass spectrometry: tropylium ion. [Link]
ACS Publications. (2017, March 21). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. [Link]
Separation Science. (2023, December 9). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. [Link]
Royal Society of Chemistry. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]
National Center for Biotechnology Information. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]
ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]
ResearchGate. (n.d.). Comparison of the collision‐induced dissociation (CID) mass spectra for.... [Link]
MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. [Link]
ARKAT USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
NextSDS. (n.d.). (4-fluorophenyl)(oxolan-2-yl)methanamine — Chemical Substance Information. [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. [Link]
NextSDS. (n.d.). (4-fluorophenyl)(oxan-4-yl)methanamine — Chemical Substance Information. [Link]
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]
International Journal of Mass Spectrometry. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]
PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. [Link]
Agilent Technologies. (n.d.). Basics of LC/MS. [Link]
Application Note: A Scalable Synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine for Preclinical Advancement
Executive Summary This document provides a comprehensive, scalable, and robust two-step protocol for the synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a key intermediate for preclinical drug development. The syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This document provides a comprehensive, scalable, and robust two-step protocol for the synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a key intermediate for preclinical drug development. The synthetic strategy is built upon a Grignard addition to 2-cyanotetrahydrofuran followed by an in-situ reduction of the resulting imine intermediate. This application note details the process from reagent selection and safety analysis through to multi-gram scale synthesis, purification, and full analytical characterization. The methodologies herein are designed to be efficient and reproducible, providing drug development professionals with a reliable pathway to obtaining the tens-to-hundreds of grams of material typically required for comprehensive preclinical evaluation.[1][2][3]
Introduction: The Role of Fluorinated Scaffolds in Preclinical Research
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[4][5] The (4-Fluorophenyl)(oxolan-2-yl)methanamine scaffold represents a valuable building block, combining the favorable pharmacokinetic attributes of the fluorophenyl group with the versatile chemical handle of a primary amine and the structural motif of a tetrahydrofuran ring.
Access to a reliable and scalable synthesis of this compound is a critical prerequisite for advancing drug candidates into preclinical testing.[1] This phase of development requires significant quantities of high-purity material for a battery of studies, including pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.[2][3] This guide addresses this need by presenting a validated, multi-gram scale synthesis protocol.
Proposed Synthetic Strategy
Retrosynthetic Analysis and Route Selection
The target molecule, a primary amine, can be disconnected at the C-N bond. A logical and highly reliable method for forming such a bond is through the reduction of an imine. This imine intermediate, in turn, can be synthesized via the nucleophilic addition of an organometallic reagent to a nitrile. This leads to a robust and industrially relevant two-step synthesis.
The chosen forward synthesis involves:
Grignard Reaction: Addition of 4-fluorophenylmagnesium bromide to 2-cyanotetrahydrofuran. This classic organometallic reaction is highly effective for C-C bond formation.[6][7][8] The resulting magnesium iminate is a stable intermediate.
Reductive Amination: In-situ reduction of the iminate using sodium borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ is a mild, selective, and cost-effective reducing agent suitable for imine reduction, making it ideal for scale-up.[9][10][11]
This one-pot, two-step approach avoids the isolation of the potentially unstable imine intermediate, improving process efficiency and overall yield.[12][13]
Process Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Safety and Hazard Analysis
All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous and pyrophoric reagents. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Substance
CAS No.
Key Hazards
Handling Precautions
4-Fluorophenylmagnesium Bromide
352-13-6
Highly flammable, Water-reactive (flammable gas), Causes severe skin burns and eye damage.[14][15][16]
Handle under inert gas. Use spark-proof tools. Avoid all contact with water or protic solvents.[17]
Tetrahydrofuran (THF), Anhydrous
109-99-9
Highly flammable liquid and vapor, May form explosive peroxides.
Use under inert gas. Test for peroxides before use if stored for extended periods. Ground all equipment to prevent static discharge.
2-Cyanotetrahydrofuran
5369-32-4
Acutely toxic (oral, dermal, inhalation), Skin and eye irritant.
Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.
Sodium Borohydride (NaBH₄)
16940-66-2
Toxic if swallowed, Water-reactive (flammable gas), Causes severe skin burns and eye damage.[18][19]
Do not add water directly to solid NaBH₄. Add slowly and in portions to the reaction mixture. Store in a dry place.[18][20]
Methanol (MeOH)
67-56-1
Highly flammable, Toxic if swallowed, inhaled, or in contact with skin. Causes organ damage.
Step 1: Grignard Addition to form Imine Intermediate
Rationale: This step forms the key C-C bond. The reaction is performed at 0°C initially to control the significant exotherm associated with Grignard additions.[21][22] Strict anhydrous and inert conditions are paramount to prevent quenching of the highly basic Grignard reagent and ensure a high yield.[23][24]
Materials:
4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.5 L, 1.5 mol, 1.2 equiv)
10 L, 3-neck round-bottom flask equipped with mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
Procedure:
Assemble, dry, and purge the 10 L reaction vessel with dry nitrogen.
Charge the vessel with 2-cyanotetrahydrofuran (124 g) and anhydrous THF (2.5 L).
Begin vigorous stirring and cool the solution to 0-5 °C using an ice/water bath.
Slowly add the 4-fluorophenylmagnesium bromide solution (1.5 L) via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (20-25 °C).
Stir for an additional 4-6 hours at room temperature.
In-Process Control (IPC-1): Withdraw a small aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze by TLC or LC-MS to confirm the complete consumption of 2-cyanotetrahydrofuran.
Step 2: In-Situ Reduction to (4-Fluorophenyl)(oxolan-2-yl)methanamine
Rationale: Sodium borohydride in methanol provides a source of hydride (H⁻) to reduce the C=N bond of the imine.[10][25] The reaction is again cooled to control the initial exotherm from the reaction of NaBH₄ with methanol and the subsequent reduction.
Cool the reaction mixture from Step 1 back down to 0-5 °C.
Slowly add methanol (2.0 L) over approximately 1 hour. Maintain the internal temperature below 15 °C.
In a separate, dry beaker, weigh the sodium borohydride (71 g). Add it to the reaction mixture in 4-5 portions over 1 hour. Caution: Gas (hydrogen) evolution will occur. Ensure adequate ventilation and headspace in the reactor.
After the final addition, remove the cooling bath and allow the mixture to warm to room temperature.
Stir for 12-16 hours (overnight).
In-Process Control (IPC-2): Withdraw a small aliquot, carefully quench with water, extract with EtOAc, and analyze by TLC or LC-MS to confirm the complete conversion of the imine intermediate to the desired amine product.
Purification Protocol
Rationale: The crude product will contain inorganic salts and potentially some side products. A multi-step workup is required to isolate the amine. Purification by column chromatography on amine-functionalized or triethylamine-deactivated silica is often necessary for basic amines to prevent tailing and improve separation.[26]
Materials:
Saturated aqueous ammonium chloride (NH₄Cl, 2 L)
Ethyl acetate (EtOAc, 10 L)
Brine (saturated NaCl solution, 2 L)
Anhydrous Sodium Sulfate (Na₂SO₄)
Amine-functionalized silica gel or Silica gel with 1% triethylamine in the eluent.
Procedure:
Quench: Cool the reaction mixture to 0-5 °C. Slowly and carefully pour the reaction mixture into a larger vessel containing vigorously stirred, chilled saturated aqueous NH₄Cl (2 L).
Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 2 L).
Wash: Combine the organic layers and wash with brine (1 x 2 L) to remove residual water and inorganic salts.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude oil.
Column Chromatography:
Prepare a column with an appropriate amount of amine-functionalized silica gel.
Load the crude oil onto the column.
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 40% EtOAc).
Collect fractions and monitor by TLC.
Combine the pure fractions and concentrate under reduced pressure to afford the final product as a pale yellow oil.
Grignard Initiation & Control: On a larger scale, initiation of Grignard reactions can be challenging.[23] The use of commercially available, pre-titrated Grignard solutions is highly recommended to ensure consistency. The rate of addition is the primary means of controlling the reaction exotherm; a robust cooling system and continuous temperature monitoring are essential.[21][22]
Solvent Selection: While THF is the classic solvent, alternatives like 2-MeTHF can offer a higher boiling point and improved safety profile for larger-scale operations.[24]
Reduction Step: The addition of solid NaBH₄ can be difficult to control on a large scale. Preparing a solution or a stable slurry of NaBH₄ in a compatible solvent (e.g., diglyme, if process changes are possible) could allow for a controlled addition via pump, improving safety and reproducibility.
Purification: While effective, large-scale chromatography can be resource-intensive. For manufacturing scales, exploring alternative purification methods like crystallization of a salt form (e.g., hydrochloride or tartrate salt) could provide a more efficient and scalable method for achieving high purity.[29]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable route to (4-Fluorophenyl)(oxolan-2-yl)methanamine. By employing a one-pot Grignard addition and subsequent reduction, this process is efficient and well-suited for producing the multi-gram quantities of material necessary for comprehensive preclinical drug development. The included safety, purification, and analytical guidelines establish a framework for the successful and safe execution of this synthesis, enabling the rapid advancement of promising new chemical entities.
References
Peltan, J. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi eGrove. Retrieved from [Link]
National Institute of Allergy and Infectious Diseases (NIAID). (2022). Preclinical Development Plan: Small Molecule Anti-Infectives. Retrieved from [Link]
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
CoLab. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
Peltan, J. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Retrieved from [Link]
ACS Publications. (2015). Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. Organic Process Research & Development. Retrieved from [Link]
Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]
Mettler-Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. Retrieved from [Link]
ACS Publications. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]
Taylor & Francis Online. (2006). Synthesis of Amines by Reduction of Imines with the MCl2/NaBH4 (M = Co, Ni) System. Synthetic Communications. Retrieved from [Link]
Scribd. (n.d.). NaBH4 Reduction of Imines to Amines. Retrieved from [Link]
ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Rieke Metals. (n.d.). Safety Data Sheet. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Asymmetric reduction of cyclic imines with chiral sodium acyloxyborohydrides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Reagent Guide. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
PubMed. (2017). Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography with fluorescence detection after postcolumn derivatization with o-phthaldialdehyde/mercaptoethanol. Retrieved from [Link]
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
Chemguide. (n.d.). Reactions of Grignard reagents with aldehydes and ketones. Retrieved from [Link]
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
Semantic Scholar. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Retrieved from [Link]
ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
Semantic Scholar. (2017). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
Semantic Scholar. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
Derivatization of (4-Fluorophenyl)(oxolan-2-yl)methanamine for SAR (Structure-Activity Relationship) studies
Executive Summary The compound (4-fluorophenyl)(oxolan-2-yl)methanamine represents a highly privileged, CNS-active chemical scaffold. It integrates three critical pharmacophoric elements: a lipophilic and metabolically s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound (4-fluorophenyl)(oxolan-2-yl)methanamine represents a highly privileged, CNS-active chemical scaffold. It integrates three critical pharmacophoric elements: a lipophilic and metabolically stable 4-fluorophenyl ring, a conformationally restricted oxolane (tetrahydrofuran) ring acting as a hydrogen-bond acceptor, and a primary amine that serves as a vector for ionic interactions. This triad is structurally homologous to several classes of atypical monoamine transporter (DAT/SERT/NET) inhibitors and sigma-1 receptor ligands[1].
For drug development professionals and medicinal chemists, derivatizing the primary amine of this scaffold is the most direct strategy to probe the steric, electronic, and lipophilic boundaries of the target receptor's binding pocket. This guide provides field-proven, self-validating methodologies for the systematic N-derivatization of this scaffold to drive Structure-Activity Relationship (SAR) campaigns.
Structural & Mechanistic Rationale
Pharmacophore Mapping
Understanding the causality behind the scaffold's binding affinity is essential before initiating derivatization. The 4-fluorophenyl group is specifically chosen over an un-substituted phenyl ring because the highly electronegative fluorine atom blocks CYP450-mediated para-hydroxylation, increasing the molecule's metabolic half-life while contributing to halogen bonding within hydrophobic receptor pockets[1]. The primary amine is the primary vector for modification; converting it to a secondary/tertiary amine or an amide fundamentally alters the molecule's pKa, hydrogen-bonding capacity, and Blood-Brain Barrier (BBB) permeability.
Putative pharmacophore mapping of the scaffold within a monoamine transporter binding site.
Causality in Reagent Selection
To systematically explore the SAR, two primary chemical pathways are utilized: N-alkylation and N-acylation.
Reductive Amination (N-Alkylation): We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE). Why? Unlike Sodium Cyanoborohydride (NaBH3CN), NaBH(OAc)3 is non-toxic, requires no extreme pH adjustments, and is sterically bulky. This bulkiness ensures it selectively reduces the transient imine intermediate without prematurely reducing the starting aldehyde or ketone[2].
Amide Coupling (N-Acylation): We utilize HATU with N,N-Diisopropylethylamine (DIPEA). Why? The methanamine core is situated between a bulky phenyl ring and an oxolane ring, creating significant steric hindrance. HATU is highly efficient for sterically hindered amines and minimizes the risk of epimerization at the adjacent chiral center[3].
SAR Derivatization Matrix
To guide the selection of derivatives, the following quantitative matrix summarizes standard modifications, their target pharmacophore feature, and their predicted impact on physicochemical properties.
Table 1: Quantitative Derivatization Matrix for SAR Profiling
Derivative Class
Reagent Example
Target Pharmacophore Feature
Predicted Δ cLogP
BBB Permeability Impact
N-Methyl
Formaldehyde
Small lipophilic cavity tolerance
+0.3
Optimal (Maintains basicity)
N-Benzyl
Benzaldehyde
Extended hydrophobic pocket
+1.8
High (Risk of lipid trapping)
N-Cyclopropyl
Cyclopropanecarboxaldehyde
Steric bulk / Rigid lipophilicity
+0.8
High (Resists N-dealkylation)
N-Acetyl
Acetic Acid
H-bond acceptor / Neutrality probe
-0.2
Moderate (Loss of ionic bond)
N-Sulfonyl
Methanesulfonyl chloride
Rigid H-bond acceptor
+0.5
Low (High polar surface area)
Experimental Workflows & Protocols
Chemical derivatization workflow for (4-Fluorophenyl)(oxolan-2-yl)methanamine SAR profiling.
Protocol A: N-Alkylation via Reductive Amination
This protocol is designed to be a self-validating system. The workup utilizes an acid-base phase-switching mechanism that inherently purifies the basic amine product from neutral organic impurities.
Glacial Acetic Acid (1.0 equiv) - Required only if using a ketone.
Step-by-Step Methodology:
Imine Formation: Dissolve the primary amine and the aldehyde/ketone in anhydrous DCE under a nitrogen atmosphere. Stir at room temperature for 30 minutes. Mechanistic note: Allowing the imine to pre-form prevents competitive reduction of the carbonyl.
Reduction: Add NaBH(OAc)3 portion-wise over 5 minutes. Stir the suspension at room temperature for 12–16 hours.
Self-Validating Workup (Acid-Base Extraction):
Quench the reaction with saturated aqueous NaHCO3 to neutralize any acetic acid and destroy excess hydride.
Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).
Phase-Switch: Extract the combined DCM layers with 1M HCl (3 x 10 mL). The desired secondary amine product will protonate and move into the aqueous layer, leaving unreacted aldehydes and neutral byproducts in the DCM. Discard the DCM layer.
Basify the acidic aqueous layer to pH ~10 using 2M NaOH. Extract again with fresh DCM (3 x 10 mL).
Dry the final organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly enriched N-alkyl derivative.
Protocol B: N-Acylation via HATU Coupling
To probe the necessity of the amine's positive charge, converting it to a neutral amide is required. The order of addition in this protocol is critical to prevent the formation of tetramethylguanidinium byproducts[3].
Pre-Activation: In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir for exactly 5 minutes. Mechanistic note: This pre-activation forms the highly reactive O-7-azabenzotriazol-1-yl ester. Adding the amine too early allows it to attack the HATU directly, ruining the yield.
Coupling: Add a solution of the (4-fluorophenyl)(oxolan-2-yl)methanamine in DMF dropwise to the activated ester mixture. Stir at room temperature for 2–4 hours.
Self-Validating Workup:
Dilute the reaction with Ethyl Acetate (EtOAc) (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF solvent.
Wash the organic layer with 1M HCl (10 mL) to remove any unreacted starting amine and DIPEA.
Wash with saturated aqueous NaHCO3 (10 mL) to remove any unreacted carboxylic acid.
The remaining organic layer now exclusively contains the neutral amide product. Dry over Na2SO4, filter, and concentrate.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Albericio, F., et al. (2025). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry.
Newman, A. H., et al. (2019). "Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability." Journal of Medicinal Chemistry.
Technical Support Center: Synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine. As a crucial intermediate in various pharmaceutical development pathways, optimizing its synthesis for high yield and purity is paramount. This document is designed to provide actionable insights and solutions based on established chemical principles and field-proven experience.
I. Troubleshooting Guide: Addressing Low Yield and Impurities
The synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine, typically achieved through the reductive amination of (4-fluorophenyl)(oxolan-2-yl)methanone, can be susceptible to several side reactions that diminish yield and complicate purification. This section addresses the most common issues in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary contributing factors?
Answer: Low yields in this reductive amination are often traced back to two key stages: incomplete imine formation and inefficient reduction of the imine.
A. Incomplete Imine Formation:
The initial condensation of the ketone with an ammonia source to form the imine is a critical equilibrium-driven step. The primary obstacle to high conversion is the presence of water, which can hydrolyze the imine back to the starting materials.
Causality: The nucleophilic attack of the amine on the ketone carbonyl is reversible. The elimination of water drives the reaction towards the imine product. Any residual or generated water can push the equilibrium back to the reactants.
Solutions:
Dehydrating Agents: The use of a dehydrating agent is crucial. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective as it reacts with water to form titanium dioxide and isopropanol, effectively removing water from the reaction mixture.[1]
Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be employed to azeotropically remove water, particularly when using solvents like toluene.
B. Inefficient Reduction of the Imine:
Once the imine is formed, its reduction to the desired amine must be efficient and selective.
Causality: The choice of reducing agent and reaction conditions significantly impacts the reduction efficiency. Milder reducing agents may not be sufficiently reactive, while overly harsh conditions can lead to side products.
Solutions:
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. For more challenging reductions, sodium triacetoxyborohydride (STAB) can be a milder and more selective alternative.[2]
Temperature Control: The reduction is typically carried out at lower temperatures (0 °C to room temperature) to minimize side reactions.
Question 2: I am observing a significant amount of an alcohol byproduct, (4-fluorophenyl)(oxolan-2-yl)methanol. How can I minimize its formation?
Answer: The formation of the corresponding alcohol is a common side reaction resulting from the direct reduction of the starting ketone.
Causality: The reducing agent can react with the ketone before it has a chance to form the imine. This is particularly problematic if the rate of reduction is comparable to or faster than the rate of imine formation.
Solutions:
Sequential Addition: Instead of adding all reactants at once, a sequential approach is recommended. First, allow the ketone and the ammonia source to react in the presence of a dehydrating agent to maximize imine formation. Then, introduce the reducing agent. This ensures that the concentration of the ketone is minimized when the reducing agent is present.
pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 4-5) can catalyze imine formation without significantly promoting the hydrolysis of the imine.[3] Acetic acid can be used as a catalyst.[4]
Choice of Reducing Agent: As mentioned, STAB is generally more selective for imine reduction in the presence of ketones compared to NaBH₄.
Question 3: My final product is difficult to purify, and I suspect the presence of N-alkylated impurities. What causes this and how can it be prevented?
Answer: The formation of secondary and tertiary amines through over-alkylation of the product can be a significant issue.
Causality: The newly formed primary amine product is nucleophilic and can react with any remaining imine intermediate. This leads to the formation of a secondary amine, which can potentially react further.
Solutions:
Stoichiometry Control: Using a slight excess of the ammonia source can help to ensure that the imine intermediate is consumed by ammonia rather than the product amine.
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed, preventing prolonged reaction times that can favor over-alkylation.
Purification Strategy: If N-alkylated impurities are formed, purification can be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the primary amine from the less polar secondary and tertiary amine byproducts.
II. Frequently Asked Questions (FAQs)
What is the recommended solvent for this reaction?
Methanol or ethanol are commonly used solvents as they are good solvents for both the reactants and the sodium borohydride reducing agent. Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, particularly when employing dehydrating agents like Ti(OiPr)₄.[1]
How can I effectively monitor the progress of the reaction?
TLC is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting ketone, the imine intermediate, and the final amine product. The spots can be visualized using a UV lamp or by staining with an appropriate reagent like potassium permanganate.
What is a typical work-up procedure for this reaction?
After the reaction is complete, the mixture is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess reducing agent. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
What are the key safety precautions for this synthesis?
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle it in a well-ventilated fume hood away from ignition sources.
Organic solvents are flammable and should be handled with care.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine
This protocol is designed to maximize yield by promoting imine formation and minimizing side reactions.
Materials:
(4-fluorophenyl)(oxolan-2-yl)methanone
Ammonium acetate
Sodium borohydride
Methanol
Dichloromethane
1M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Equipment:
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
To a solution of (4-fluorophenyl)(oxolan-2-yl)methanone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
Remove the methanol under reduced pressure.
Add water and dichloromethane to the residue and transfer to a separatory funnel.
Separate the layers and extract the aqueous layer with dichloromethane (2x).
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary: Comparison of Reaction Conditions
Condition
Reducing Agent
Additive/Catalyst
Temperature (°C)
Typical Yield (%)
A
NaBH₄
Acetic Acid
0 to RT
65-75
B
Na(OAc)₃BH
None
RT
70-80
C
H₂/Pd-C
None
RT
60-70
D
NaBH₃CN
ZnCl₂
RT
75-85
This table provides a general comparison; actual yields may vary depending on specific reaction parameters and scale.
IV. Visualizing the Process
Reductive Amination Workflow
Caption: Workflow of the two-step reductive amination process.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing the cause of low reaction yield.
V. References
Organic Syntheses Procedure. Available from: [Link]
Xiao, Y., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4123. Available from: [Link]
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available from: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
Mechanochemical Synthesis of Fluorinated Imines - PMC. (2022). Available from: [Link]
Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. (2018). Chemical Communications, 54(80), 11334-11337. Available from: [Link]
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC. (2022). Available from: [Link]
Technical Support Center: Stereochemical Impurity Resolution in (4-Fluorophenyl)(oxolan-2-yl)methanamine Production
Welcome to the technical support center for the synthesis and purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling and resolving stereochemical impurities during its production. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.
I. Troubleshooting Guide: Resolving Stereochemical Impurities
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale behind the proposed solutions and step-by-step protocols.
Issue 1: Low Enantiomeric Excess (ee) of the Final Product
Question: My synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine resulted in a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. The primary causes often relate to the stereocontrol of the key bond-forming step or racemization of the product under the reaction or workup conditions. In the context of synthesizing this chiral amine, which may involve a Grignard reaction with a lactone followed by reductive amination, several factors can influence the stereochemical outcome.
Root Cause Analysis:
Non-Stereoselective Synthesis: The initial synthetic route may not be inherently stereoselective, leading to a racemic or near-racemic mixture of enantiomers. Many synthetic routes for amines that involve the manipulation of ketones can result in racemic mixtures if a chiral auxiliary or catalyst is not employed.[1]
Racemization: The chiral center, being benzylic and adjacent to a nitrogen atom, could be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures during workup or purification. The presence of an acidic proton at a chiral center can lead to racemization under basic conditions.[2]
Impure Starting Materials: The chirality of the final product can be influenced by the stereochemical purity of the starting materials, particularly if a chiral precursor is used.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Resolution Strategies:
Chiral Chromatography (HPLC/SFC): This is a powerful technique for both analytical determination of ee and preparative separation of enantiomers.[3] Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations of primary amines due to its speed and reduced solvent consumption.[4][5][6]
Protocol: Chiral SFC Screening for (4-Fluorophenyl)(oxolan-2-yl)methanamine
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) and crown ether-based phases are often effective for primary amines.[7][8]
Mobile Phase: A typical mobile phase for SFC is supercritical CO2 with a polar co-solvent, such as methanol or ethanol.
Additives: The addition of acidic or basic modifiers is often necessary to improve peak shape and resolution for amines. A common combination is a small percentage of an acid (e.g., trifluoroacetic acid) and a base (e.g., triethylamine or diethylamine).[5]
Screening Conditions:
Initial Gradient: 5-50% methanol (containing 0.3% TFA and 0.2% TEA) in CO2 over 5-10 minutes.
Flow Rate: 2-4 mL/min.
Back Pressure: 100-150 bar.
Temperature: 35-40 °C.
Optimization: Once a promising CSP is identified, optimize the gradient, co-solvent, and additives to achieve baseline separation.
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][9]
Protocol: Diastereomeric Salt Resolution
Select a Chiral Acid: Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Add a stoichiometric amount (or a slight excess) of the chiral acid.
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
Isolation: Collect the crystals by filtration.
Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., NaOH or Na2CO3) to deprotonate the amine.
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.
Purity Analysis: Determine the ee of the recovered amine using chiral HPLC or SFC.
Issue 2: Presence of Diastereomeric Impurities
Question: My product contains a significant diastereomeric impurity. What is the origin of this impurity and what are the best methods for its removal?
Answer: The presence of diastereomers indicates that there is at least one other stereocenter in the molecule or in a persistent impurity that is influencing the stereochemical outcome of a reaction. In the case of (4-Fluorophenyl)(oxolan-2-yl)methanamine, the tetrahydrofuran ring itself can possess stereocenters, leading to the formation of diastereomers.
Root Cause Analysis:
Stereocenters in the Tetrahydrofuran Ring: The synthesis of substituted tetrahydrofurans can often lead to mixtures of diastereomers.[10][11][12] The relative stereochemistry of substituents on the ring (cis vs. trans) can be influenced by the reaction mechanism and conditions.[13][14]
Lack of Diastereoselectivity in a Key Reaction: If a reaction creates a new stereocenter in a molecule that already contains one, and the reaction is not diastereoselective, a mixture of diastereomers will be formed.
Troubleshooting Workflow for Diastereomeric Impurities
Caption: Troubleshooting workflow for removing diastereomeric impurities.
Resolution Strategies:
Flash Column Chromatography: Since diastereomers have different physical properties, they can often be separated by standard achiral chromatography techniques like flash column chromatography.
Protocol: Flash Column Chromatography
Solvent System Screening: Use thin-layer chromatography (TLC) to screen for a solvent system (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) that provides good separation between the desired product and the diastereomeric impurity.
Column Packing: Pack a column with silica gel using the chosen eluent.
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
Elution: Elute the column with the chosen solvent system, collecting fractions.
Analysis: Analyze the collected fractions by TLC or NMR to identify those containing the pure desired diastereomer.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, as different diastereomers often have different solubilities in a given solvent.
Protocol: Recrystallization
Solvent Selection: Screen for a single solvent or a solvent mixture in which the desired diastereomer is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the impurity is either very soluble or insoluble.
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the desired diastereomer.
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
Purity Check: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to assess the effectiveness of the separation.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control stereoselectivity during the synthesis?
A1: Key parameters include reaction temperature, the choice of solvent, the nature of any catalysts or chiral auxiliaries, and the rate of addition of reagents. For Grignard reactions, lower temperatures often enhance selectivity.[15] In reductive aminations, the choice of reducing agent and the pH of the reaction mixture can be crucial.
Q2: What analytical techniques are most suitable for determining the stereochemical purity of (4-Fluorophenyl)(oxolan-2-yl)methanamine?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the gold standards for determining enantiomeric excess.[3][16] For determining the diastereomeric ratio, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective, as diastereomers will typically exhibit distinct signals in both ¹H and ¹³C NMR spectra.[13][17][18]
Q3: Can I use ¹⁹F NMR to determine the enantiomeric excess?
A3: Yes, ¹⁹F NMR can be a powerful tool for determining the ee of fluorine-containing compounds. This often involves derivatizing the amine with a chiral agent to create diastereomers that will have distinct ¹⁹F NMR signals.[19] This method can be very accurate and may offer advantages in terms of sensitivity and resolution.
Q4: My Grignard reaction of 4-fluorophenylmagnesium bromide with a gamma-lactone is giving low yields. What could be the problem?
A4: Low yields in Grignard reactions can be due to several factors. Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. The quality of the magnesium and the solvent (typically THF) is also critical. Side reactions, such as the formation of Wurtz coupling products, can also reduce the yield.[20] The purity of the 4-fluorophenylmagnesium bromide is also important.[21]
Q5: Are there any alternatives to chiral chromatography for large-scale purification?
A5: For large-scale production, diastereomeric salt resolution is often more cost-effective than preparative chromatography.[9] Other techniques include enzymatic resolution and preferential crystallization, though these are highly substrate-specific.
III. Data Presentation
Table 1: Comparison of Chiral Separation Techniques for Primary Amines
Technique
Advantages
Disadvantages
Typical Throughput
Chiral HPLC
High resolution, well-established.
Longer run times, higher organic solvent consumption.
Low to Medium
Chiral SFC
Fast separations, lower solvent consumption ("greener").[4][5]
Substrate-dependent, may require extensive optimization.
Low (per batch)
IV. References
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3). Vertex AI Search. Retrieved from
Chiral SFC-UV separation of amine and imine derivative using standard... - ResearchGate. (n.d.). ResearchGate. Retrieved from
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2020, November 12). LCGC International. Retrieved from
A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem. (n.d.). BenchChem. Retrieved from
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed. (2005, April 8). PubMed. Retrieved from
Improving diastereoselectivity in substituted tetrahydrofuran synthesis - Benchchem. (n.d.). BenchChem. Retrieved from
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding | The Journal of Organic Chemistry - ACS Publications. (2016, December 22). ACS Publications. Retrieved from
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC. (2016, December 22). PMC. Retrieved from
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 23). ACS Publications. Retrieved from
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved from
Spectroscopic Comparison of Tetrahydrofuran-3-carboxylic Acid Diastereomers: A Guide for Researchers - Benchchem. (n.d.). BenchChem. Retrieved from
Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide - Benchchem. (n.d.). BenchChem. Retrieved from
Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). PMC. Retrieved from
Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation | Journal of the Serbian Chemical Society. (2024, February 12). Journal of the Serbian Chemical Society. Retrieved from
Stereoselective formation of amines - Cooper Union. (n.d.). Cooper Union. Retrieved from
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1). LCGC International. Retrieved from
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. Retrieved from
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. (n.d.). DSpace@MIT. Retrieved from
WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents. (n.d.). Google Patents. Retrieved from
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from
Technical Support Center: Troubleshooting Aqueous Solubility of (4-Fluorophenyl)(oxolan-2-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with small-molecule amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with small-molecule amines.
(4-Fluorophenyl)(oxolan-2-yl)methanamine presents a classic physicochemical paradox: it possesses a hydrophilic, ionizable primary amine (methanamine) directly coupled to a highly lipophilic 4-fluorophenyl ring and a bulky oxolane (tetrahydrofuran) moiety. In neutral aqueous media (like PBS at pH 7.4), the unprotonated free base exhibits profound hydrophobicity, leading to rapid aggregation, precipitation, and erratic assay readouts.
This guide provides field-proven, mechanistically grounded protocols to overcome these solubility barriers across various experimental stages.
Diagnostic Formulation Strategy
Choosing the correct solubilization strategy depends entirely on your downstream application. Applying an aggressive cosolvent to a sensitive cell-based assay will cause toxicity, while using an unbuffered salt in an intravenous (IV) formulation may cause precipitation in the bloodstream.
Decision matrix for selecting the optimal solubilization strategy based on experimental endpoints.
Tier 1: pH Adjustment & Salt Formation (The First-Line Approach)
The Causality: All basic compounds can participate in salt formation, which is the most effective and preferred method for increasing the aqueous solubility of basic drugs[1]. By lowering the pH of the vehicle below the pKa of the primary amine (typically ~9.0–10.0 for aliphatic amines), the amine becomes protonated. The resulting ionic charge drastically increases the hydration energy of the molecule, overcoming the crystal lattice energy of the lipophilic fluorophenyl group. In fact, the hydrochloride salt of this specific compound (CAS 1193388-29-2) is the industry standard for commercial supply precisely because the free base is intractable in water[2].
Protocol: In Situ Hydrochloride Salt Generation
Use this if you only have the free base and need an aqueous stock.
Weighing: Weigh 10 mg of (4-Fluorophenyl)(oxolan-2-yl)methanamine free base into a glass vial.
Wetting: Add 100 µL of absolute ethanol to wet the powder. (The ethanol disrupts the hydrophobic surface tension).
Acidification: Add 1.05 molar equivalents of 0.1 M HCl (aq). For 10 mg of free base (MW ~195.2 g/mol ), add approx. 540 µL of 0.1 M HCl.
Agitation: Vortex for 60 seconds. The solution should become optically clear.
Dilution: Slowly dilute to your final target volume using a buffered aqueous vehicle (e.g., 50 mM Acetate buffer, pH 4.5).
Validation: Visually inspect against a dark background for Tyndall scattering (micro-precipitates).
Tier 2: Cosolvent Systems (For In Vitro & Early PK)
The Causality: When salt formation is insufficient or alters the assay pH unacceptably, cosolvents are required. Cosolvents like Polyethylene Glycol 400 (PEG400) and Dimethyl Sulfoxide (DMSO) work by lowering the dielectric constant of the aqueous vehicle, reducing the polarity of the bulk solvent to better match the lipophilic fluorophenyl and oxolane rings[3]. PEG400 is particularly effective due to its long nonpolar hydrocarbon regions that engage in extensive hydrophobic interactions with the drug[3].
Quantitative Data: Maximum Tolerable Cosolvent Limits
Exceeding these limits will result in cell death in vitro or severe toxicity/hemolysis in vivo[4].
Ideal for IV administration of highly insoluble batches.
Primary Solubilization: Dissolve the compound completely in 10% of the final volume using 100% DMSO. Vortex until perfectly clear.
Hydrophobic Shielding: Add 40% of the final volume using PEG400. Mix thoroughly. Critical step: Do not add water yet. The PEG400 must coat the solvated drug molecules.
Aqueous Quench: Dropwise, under constant vortexing, add the remaining 50% volume as sterile Water for Injection (WFI) or Saline.
Validation: If the solution turns cloudy during step 3, the drug has crashed out. You must restart and increase the PEG400 ratio.
Tier 3: Cyclodextrin Complexation (For High-Dose In Vivo Efficacy)
The Causality: If cosolvents cause injection-site necrosis or if the drug precipitates upon dilution in the bloodstream, cyclodextrins are the ultimate solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a truncated cone with a lipophilic inner cavity and a hydrophilic exterior. It sequesters the hydrophobic 4-fluorophenyl moiety out of the bulk aqueous phase without altering the ionization state of the methanamine group[]. This creates a highly soluble, non-covalent inclusion complex[6].
Mechanism of cyclodextrin inclusion: The lipophilic drug is sequestered within the HP-β-CD cavity.
Protocol: 20% w/v HP-β-CD Complexation
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in purified water. Stir until completely transparent (this may take 30 minutes).
Drug Addition: Add the (4-Fluorophenyl)(oxolan-2-yl)methanamine powder directly to the cyclodextrin solution.
Equilibration: Sonicate the suspension in a water bath for 30–60 minutes at 37°C. Cyclodextrin complexation is an endothermic process; gentle heat accelerates the host-guest thermodynamic equilibrium.
Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.
Frequently Asked Questions (FAQs)
Q: I dissolved my compound in 100% DMSO for a cell assay, but when I spiked it into the culture media (pH 7.4), it immediately turned cloudy. Why?A: This is "solvent shift precipitation." DMSO is a powerful solvent, but when diluted 1:1000 into aqueous media, the DMSO diffuses away rapidly, leaving the highly lipophilic free-base compound stranded in a pH 7.4 environment where it cannot protonate fast enough. Solution: Pre-form the HCl salt before making your DMSO stock, or use a cyclodextrin-based media supplement.
Q: Can I use standard β-cyclodextrin instead of HP-β-CD?A: It is not recommended. Native β-cyclodextrin has relatively low aqueous solubility itself (approx. 1.85 g/100 mL) and can cause nephrotoxicity if administered IV[]. HP-β-CD (hydroxypropyl derivative) or SBE-β-CD (sulfobutylether derivative) are chemically modified for massive aqueous solubility (>50 g/100 mL) and are safe for parenteral use.
Q: Does the oxolane ring contribute to the solubility issue?A: Yes. While oxolane (tetrahydrofuran) contains an oxygen atom capable of hydrogen bonding, the bulky aliphatic ring is predominantly hydrophobic. When adjacent to the fluorophenyl group, the combined steric bulk heavily restricts water molecule coordination around the primary amine.
References
[1] Salt formation to improve drug solubility - Sign-in: Principles of salt formation and salt solubility. United States Patent and Trademark Office (USPTO) / Novartis. Available at:
[] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:
[2] (4-fluorophenyl)(oxolan-2-yl)methanamine hydrochloride (CAS 1193388-29-2). Sigma-Aldrich. Available at:
[6] Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at:
[3] Solubility enhancement of Cox-2 inhibitors using various solvent systems. SciSpace. Available at:
[4] PharmPK Discussion - Cosolvent for iv administration. PharmPK. Available at:
Technical Support Center: Optimizing Chromatographic Separation of (4-Fluorophenyl)(oxolan-2-yl)methanamine Enantiomers
Welcome to the technical support center for the chiral separation of (4-Fluorophenyl)(oxolan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral separation of (4-Fluorophenyl)(oxolan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantioselective analysis of this compound. The content is structured in a question-and-answer format to directly address specific issues, blending established chromatographic principles with field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial method development strategy.
Q1: What is the recommended starting point for separating the enantiomers of (4-Fluorophenyl)(oxolan-2-yl)methanamine?
A: The most effective starting point for this type of chiral molecule is High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based Chiral Stationary Phase (CSP).[1] These CSPs, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, offer broad selectivity and have a high success rate for a wide variety of chiral compounds, including aromatic amines.[2][3]
For initial screening, we recommend an amylose-based column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector. A normal-phase mobile phase is often a robust starting point for amine-containing compounds.[2]
Q2: Which separation mode is generally most effective: Normal-Phase, Reversed-Phase, or Supercritical Fluid Chromatography (SFC)?
A: The choice of separation mode depends on your specific analytical goals, such as sample solubility, desired run time, and detector compatibility (e.g., mass spectrometry).
Normal-Phase (NP) HPLC: This is often the most successful starting point for amine compounds like (4-Fluorophenyl)(oxolan-2-yl)methanamine. The use of non-polar solvents like hexane or heptane with alcohol modifiers (e.g., ethanol, isopropanol) provides a different selectivity profile compared to reversed-phase.[2] The inclusion of a basic additive is critical for good peak shape.[4]
Reversed-Phase (RP) HPLC: This mode is highly valuable, especially if you require compatibility with mass spectrometry (MS).[5] It uses aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water) with buffers like ammonium bicarbonate or ammonium acetate. While sometimes challenging for basic compounds, RP offers a complementary selectivity to NP.[5]
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, offering fast analysis times and reduced solvent consumption.[6] It often uses carbon dioxide as the main mobile phase component with alcohol modifiers. For basic amines, a basic additive in the modifier is often necessary to achieve elution and separation.[6]
Screening in multiple modes is the most prudent approach to find the optimal separation conditions.[1]
Q3: Why is a basic additive, such as diethylamine (DEA), often required in the mobile phase?
A: A basic additive is crucial for two primary reasons when analyzing amine compounds:
Improved Peak Shape: The primary amine group on your analyte is basic and can interact strongly with any acidic residual silanol groups on the silica surface of the column. This secondary interaction causes significant peak tailing.[7] A small amount of a competing base, like DEA or triethylamine (TEA), added to the mobile phase will occupy these active sites, preventing the analyte from interacting with them and resulting in sharp, symmetrical peaks.[2][4]
Enhanced Resolution: By minimizing these secondary interactions, the primary interactions responsible for chiral recognition between the analyte and the CSP are more consistent and effective, often leading to improved resolution. The choice and concentration of the additive can significantly influence selectivity and even the elution order of the enantiomers.[4]
Q4: How does temperature influence the chiral separation?
A: Temperature is a critical and complex parameter in chiral chromatography that directly affects selectivity (α).[1] Generally, lower temperatures tend to increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which often leads to better resolution.[7] However, this is not a universal rule. In some cases, increasing the temperature can improve column efficiency (leading to sharper peaks) or even reverse the elution order.[7] Therefore, temperature should be treated as a key optimization parameter. We recommend screening at a standard temperature (e.g., 25°C) and then exploring a range from 10°C to 40°C in 5°C increments to determine the optimal condition for your specific separation.[7]
Troubleshooting Guide
This section provides systematic workflows to diagnose and resolve common experimental problems.
Problem 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)
Q: My enantiomers are co-eluting or only partially separated. What steps should I take to improve the resolution?
A: Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If you are experiencing poor separation, follow this systematic troubleshooting workflow. The most influential factor in improving resolution is selectivity (α).[1]
Figure 1. Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
Confirm Chiral Stationary Phase (CSP) Choice: Polysaccharide-based columns are an excellent first choice.[1] If you started with an amylose-based column and see no separation, trying a cellulose-based equivalent can provide a different selectivity profile.
Optimize Mobile Phase Composition:
Modifier Percentage: In normal phase, vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. A lower percentage generally increases retention and can improve resolution, but may also broaden peaks.
Modifier Type: The type of alcohol can have a significant impact on selectivity.[6] If you are using ethanol, try switching to isopropanol, and vice-versa.
Optimize Temperature: As detailed in the FAQ, systematically evaluate a range of temperatures (e.g., 10°C to 40°C).[7] Lower temperatures often enhance the specific interactions required for chiral recognition.
Check Column Health: A contaminated or degraded column will exhibit poor performance.[8] If the column is old or has been exposed to harsh conditions, perform a recommended washing procedure before considering it for replacement.
Problem 2: Asymmetric Peaks with Pronounced Tailing (Tailing Factor > 1.5)
Q: My peaks are showing significant tailing, which is affecting my integration and resolution. What are the causes and how can I fix it?
A: Peak tailing is most often caused by undesirable secondary interactions between your basic analyte and the stationary phase.[7] However, other factors like column overload and extra-column dead volume can also contribute.
Figure 2. Troubleshooting workflow for improving peak asymmetry.
Detailed Steps:
Rule out Column Overload: Injecting too much sample mass onto the column is a common cause of tailing.[7] Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves significantly, you were overloading the column.
Optimize the Basic Additive: For an amine analyte, the absence of a basic additive is a likely cause. Ensure you are using an additive like DEA or TEA in your mobile phase (typically 0.1%). If tailing persists, you can try slightly increasing its concentration.[4]
Minimize Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[7] Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter.
Assess Column Health: Over time, the column inlet frit can become partially blocked, or the stationary phase can become contaminated with strongly adsorbed impurities from samples.[8] This can lead to severe peak tailing. Flushing the column according to the manufacturer's instructions may resolve the issue.[9]
Problem 3: Irreproducible Retention Times and/or Resolution
Q: My retention times are shifting from one injection to the next. What could be causing this instability?
A: Retention time instability is a frustrating issue that undermines method robustness. The most common causes are insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition.
Insufficient Equilibration: Chiral columns, especially when using additives, can require longer equilibration times than standard reversed-phase columns.[10] Ensure you are flushing the column with the mobile phase for at least 30-60 minutes or until you see a stable baseline before starting your analysis.
Column "Memory Effect": Polysaccharide CSPs can strongly bind mobile phase additives. If you switch from a mobile phase containing one additive to another (or to one with no additive), it can take a very long time to fully wash out the previous one, leading to drifting retention times. This is known as a "memory effect".[10][11] When developing methods, it is best to dedicate a column to a specific mobile phase system or perform a thorough regeneration procedure between methods.
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[7] Inconsistent preparation can lead to shifts in retention. Also, be aware of solvent volatility; for example, in a Hexane/Ethanol mixture, the hexane will evaporate faster, changing the mobile phase composition over time if the reservoir is not properly covered.
Temperature Control: Verify that your column oven is maintaining a stable temperature. Even small fluctuations can cause noticeable shifts in retention times, especially in chiral separations where selectivity is temperature-dependent.[7]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Chiral Screening
Parameter
Normal-Phase (NP)
Reversed-Phase (RP)
Supercritical Fluid (SFC)
Column
Amylose tris(3,5-dimethylphenylcarbamate) CSP
Amylose or Cellulose-based CSP
Amylose or Cellulose-based CSP
Dimensions
4.6 x 250 mm, 5 µm
4.6 x 150 mm, 3 or 5 µm
3.0 x 100 mm, 3 µm
Mobile Phase A
n-Hexane or n-Heptane
10 mM Ammonium Bicarbonate in Water
Supercritical CO₂
Mobile Phase B
Ethanol or Isopropanol
Acetonitrile or Methanol
Methanol with 0.2% DEA
Composition
Isocratic: 90:10 (A:B) + 0.1% DEA
Gradient: 20% to 80% B over 15 min
Isocratic: 20% B
Flow Rate
1.0 mL/min
1.0 mL/min
3.0 mL/min
Temperature
25°C
30°C
40°C
Backpressure
Varies
Varies
150 bar
Detection
UV at 220 nm or 254 nm
UV or MS
UV
Injection Vol.
5 µL
5 µL
2 µL
Protocol: Generic Column Washing and Regeneration (Immobilized Polysaccharide CSPs)
Disclaimer: Always consult the specific column manufacturer's instructions before performing any washing procedure, as harsh solvents can damage traditional coated CSPs.[8]
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
Initial Flush: Flush the column with 10-20 column volumes of 100% Isopropanol (IPA) to remove mobile phase buffers and salts.
Strong Solvent Wash (for stubborn contaminants): For immobilized CSPs, stronger solvents may be used.[7] Flush with 10 column volumes of Tetrahydrofuran (THF) or Dichloromethane (DCM).
Final Rinse: Flush with 10-20 column volumes of 100% Isopropanol to remove the strong solvent.
Re-equilibration: Connect the column back to the system (and detector) and equilibrate with your mobile phase for at least 1-2 hours, or until the baseline is stable and retention times of a standard are reproducible.[9]
References
BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
Pirkle, W. H., & Welch, C. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
SCIRP. (2020). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
BenchChem. (2025). Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.
Chromatography Today. (2020).
Chankvetadze, B., et al. (2002). Comparative Enantioseparation of Selected Chiral Drugs on Four Different Polysaccharide-Type Chiral Stationary Phases Using Polar Organic Mobile Phases. Journal of Pharmaceutical and Biomedical Analysis.
Preventing degradation of (4-Fluorophenyl)(oxolan-2-yl)methanamine during storage
Technical Support Center: (4-Fluorophenyl)(oxolan-2-yl)methanamine A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support guide for (4-Fluorophenyl)(oxolan-2-yl)methanamine. As a S...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (4-Fluorophenyl)(oxolan-2-yl)methanamine
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for (4-Fluorophenyl)(oxolan-2-yl)methanamine. As a Senior Application Scientist, I understand that the integrity of your starting materials is critical to the success and reproducibility of your research. This compound, a primary amine containing a fluorophenyl group and a tetrahydrofuran (oxolan) moiety, is a valuable intermediate in drug development. However, its chemical structure necessitates specific storage and handling procedures to prevent degradation.
This guide is designed to provide you with in-depth, field-proven insights into maintaining the stability and purity of this reagent. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for (4-Fluorophenyl)(oxolan-2-yl)methanamine?
To ensure maximum stability, the compound should be stored under controlled conditions that mitigate the primary degradation pathways: oxidation and hydrolysis. The ideal storage environment is refrigerated, under an inert atmosphere, and protected from light. A safety data sheet for a similar product recommends a storage temperature of 3-5 °C.[1]
Q2: How sensitive is this compound to air and moisture?
The primary amine functionality makes the compound susceptible to oxidation from atmospheric oxygen.[2] This can lead to the formation of colored impurities and a decrease in purity over time. Therefore, the product is considered air-sensitive.[1] Additionally, amines can be hygroscopic, and absorbed moisture can potentially lead to hydrolytic degradation or facilitate other unwanted reactions.
Q3: What are the immediate visual signs of degradation?
The most common visual indicator of degradation is a change in color. A pure compound, often a pale or off-white solid, may develop a yellow or brown tint upon degradation.[1] You may also observe changes in the physical state, such as clumping of a powder, which could indicate moisture absorption.
Q4: What chemicals or materials are incompatible with (4-Fluorophenyl)(oxolan-2-yl)methanamine?
Due to its amine group, this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also crucial to avoid contact with acid anhydrides and acid chlorides.[3] Always store it separately from such materials.[4][5]
Troubleshooting Guide
Problem: My sample of (4-Fluorophenyl)(oxolan-2-yl)methanamine has turned yellow/brown. What does this mean, and is it still usable?
Answer: A color change is a strong indicator of oxidative degradation. Primary aromatic amines are known to form colored byproducts upon exposure to air.[6][7]
Causality: The lone pair of electrons on the nitrogen atom of the primary amine is susceptible to oxidation. This process can initiate a cascade of reactions leading to complex, often colored, polymeric impurities.
Actionable Advice:
Do not assume the material is unusable. The extent of degradation may be minor.
Quarantine the batch. Label it clearly to prevent accidental use in critical experiments.
Perform a purity analysis. Use an appropriate analytical method, such as HPLC or GC-MS (see Protocol 3 below), to quantify the purity of the material.
Compare with specifications. Check the purity against the Certificate of Analysis (CoA) provided with the batch. If the purity is still within the required specifications for your application, it may be usable, but with caution. For high-sensitivity applications, using a fresh, undegraded lot is strongly recommended.
Problem: My experimental results are inconsistent. Could degradation of this starting material be the culprit?
Answer: Absolutely. The use of a degraded starting material is a common source of experimental irreproducibility.
Causality:
Lower Molar Equivalent: If the compound has degraded, a weighed amount will contain less of the active molecule than calculated, leading to incorrect stoichiometry in your reaction.
Interfering Impurities: Degradation byproducts can interfere with your reaction, potentially inhibiting catalysts, acting as competing nucleophiles, or leading to a complex mixture of unintended side products.
Actionable Advice:
Analytical Confirmation: First, confirm the purity of your starting material using the QC workflow outlined below.
Retain a Reference Sample: When you receive a new batch of any critical reagent, it is good practice to store a small, unopened aliquot under ideal conditions as a reference standard. You can compare a suspect vial against this reference to definitively identify degradation.
Review Handling Procedures: Ensure that proper aliquoting and handling procedures are being followed in the lab to prevent inadvertent degradation during daily use (see Protocol 2).
Problem: How can I definitively identify and quantify the degradation of my sample?
Answer: A chromatographic analysis is the gold standard for assessing purity and identifying degradation products.[8] High-Performance Liquid Chromatography (HPLC) is often the best method for quantifying the parent amine and its non-volatile byproducts.[9]
Causality: Chromatography separates compounds based on their chemical properties (e.g., polarity, size). Degradation results in new chemical entities that will elute at different times from the parent compound, appearing as new peaks in the chromatogram.
Actionable Advice:
Utilize HPLC-UV: An HPLC system with a UV detector is typically sufficient. The aromatic fluorophenyl ring provides a strong chromophore for detection.
Develop a Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point for analyzing primary amines.
Quantify Purity: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identify Degradants: For a more in-depth investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the molecular weights of the impurity peaks, providing clues to their structures. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile degradation products.[2][10]
Data Presentation & Protocols
Table 1: Recommended Storage and Handling Conditions
Upon receipt, verify that the container seal is intact.
If the compound is in a large container, plan to aliquot it for daily use to avoid repeated exposure of the bulk material (see Protocol 2).
Backfill the headspace of the primary container with a dry, inert gas such as argon or nitrogen.
Seal the container tightly. For screw-cap vials, ensure the cap liner is chemically resistant and provides a good seal. Parafilm can be used as a secondary seal.
Place the sealed container inside a secondary container with desiccant.
Store in a refrigerator at 3-5 °C, away from incompatible materials.[1][5]
Protocol 2: Aliquoting for Daily Use
Allow the main container to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.
In a controlled environment with low humidity (a glove box is ideal), dispense the desired amounts into smaller, tared vials.
Minimize the time the bulk material is exposed to the atmosphere.
Backfill the headspace of each aliquot vial and the main container with inert gas before sealing.
Store the aliquots under the same refrigerated conditions as the bulk material. Use one aliquot vial for current experiments to protect the integrity of the remaining stock.
Protocol 3: Analytical Workflow for Quality Control (QC)
Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
HPLC Analysis:
System: HPLC with UV Detector (set to a wavelength appropriate for the fluorophenyl group, e.g., 254 nm).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a high percentage of Mobile Phase A, and ramp up the percentage of Mobile Phase B over 15-20 minutes to elute compounds of increasing hydrophobicity.
Analysis: Integrate all peaks. Calculate the area percent of the main peak corresponding to (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Interpretation:
A purity value that matches the CoA indicates no significant degradation.
The presence of new, significant peaks (e.g., >0.1% area) that are not on the original CoA suggests degradation has occurred.
Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for researchers who suspect degradation of their (4-Fluorophenyl)(oxolan-2-yl)methanamine sample.
Caption: A decision-making workflow for troubleshooting suspected compound degradation.
References
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
Amines.co. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
Kishida Chemical Co., Ltd. (2022, February 7). Safety Data Sheet. Retrieved from [Link]
American Society for Microbiology. (2022, March 22). A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Retrieved from [Link]
ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]
EAWAG BBD/PPS. (1997, December 4). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
National Center for Biotechnology Information. (2020, August 5). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Retrieved from [Link]
MDPI. (2020, November 10). Tetrahydrofuran Biodegradation. Retrieved from [Link]
ResearchGate. (n.d.). [Characteristics of tetrahydrofuran degradation by Pseudomonas oleovorans DT4]. Retrieved from [Link]
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Refining purification methods for (4-Fluorophenyl)(oxolan-2-yl)methanamine free base
Introduction Welcome to the technical support guide for the purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine. This document is designed for researchers, chemists, and process development professionals who are wor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine. This document is designed for researchers, chemists, and process development professionals who are working with this compound and require methods to achieve high purity. (4-Fluorophenyl)(oxolan-2-yl)methanamine is a key building block in medicinal chemistry, and its purity is critical for reliable downstream applications and regulatory compliance.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on the fundamental chemical properties of the molecule. As a primary amine containing a tetrahydrofuran (oxolane) ring, this compound presents unique purification challenges, including its basicity, potential for oxidation, and affinity for polar solvents.
Understanding the Molecule: Key Purification Considerations
The purification strategy for (4-Fluorophenyl)(oxolan-2-yl)methanamine is dictated by its chemical properties:
Basicity (pKa): As a primary amine, the molecule is basic and can readily form salts. This property can be exploited for purification via crystallization but can also cause issues like streaking during normal-phase column chromatography on acidic silica gel.
Polarity: The presence of the amine and the ether oxygen in the oxolane ring makes the molecule relatively polar. It exhibits good solubility in polar organic solvents like methanol, ethyl acetate, and dichloromethane.
Boiling Point: The molecule has a relatively high boiling point, making vacuum distillation a viable method for purification, especially on a larger scale.
Stability: Primary amines can be susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbamate salts. Proper handling and storage under an inert atmosphere are crucial to prevent the formation of impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine, organized by technique.
Issue 1: Column Chromatography - Tailing/Streaking on Silica Gel
Question: My compound is streaking badly on my silica gel column, leading to poor separation and low recovery of pure fractions. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly and irreversibly with these acidic sites, causing the streaking (tailing) you observe.
Solutions:
Use a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.
Method: Add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The triethylamine will bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
Causality: By deactivating the acidic silanol groups, you create a more inert stationary phase, facilitating a more ideal partitioning of your compound between the stationary and mobile phases.
Use an Alternative Stationary Phase: If basic modifiers are not compatible with your compound or downstream application, consider using a different stationary phase.
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use basic or neutral alumina, as acidic alumina will have the same issues as silica.
Treated Silica Gel: Commercially available deactivated or base-treated silica gels are also an excellent option.
Workflow: Troubleshooting Column Chromatography
Caption: Decision workflow for resolving amine tailing on silica gel.
Issue 2: Vacuum Distillation - Product Decomposition or Low Yield
Question: When I try to purify my compound by vacuum distillation, it seems to be decomposing, or I get a very low yield. What's going wrong?
Answer:
Decomposition during distillation is typically due to excessive heat (thermal degradation) or prolonged exposure to heat. Low yield can result from decomposition or an inefficient distillation setup.
Solutions:
Ensure a High-Quality Vacuum: The boiling point of a substance is highly dependent on the pressure. A lower pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Action: Check your vacuum pump for performance and ensure all joints in your distillation apparatus are properly sealed with high-vacuum grease. A good vacuum (<1 mmHg) is essential.
Minimize Residence Time: Do not heat the distillation flask for longer than necessary.
Method: Use a Kugelrohr apparatus for smaller scales. Its design minimizes the surface area and the time the compound spends at high temperature. For larger scales, ensure efficient heating and insulation of the distillation column to speed up the process.
Perform a Base Wash First: Crude material from synthesis may contain acidic impurities (e.g., ammonium salts from reductive amination). These can catalyze decomposition at high temperatures.
Action: Before distilling, dissolve your crude product in a suitable solvent (e.g., ethyl acetate), wash with a dilute base (e.g., 1M NaOH solution), then with brine. Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure before proceeding with distillation.
Issue 3: Crystallization - Oiling Out or No Crystals Form
Question: I am trying to purify the free base by crystallization, but it keeps oiling out. Alternatively, sometimes no crystals form at all. How can I achieve good crystallization?
Answer:
The free base of (4-Fluorophenyl)(oxolan-2-yl)methanamine may have a low melting point or high solubility in many common solvents, making direct crystallization challenging. "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
Solutions:
Crystallize as a Salt: This is the most robust and recommended method for purifying amines. By converting the basic amine to a salt (e.g., hydrochloride, tartrate, or citrate), you introduce ionic character, which dramatically increases the melting point and crystallinity.
Method: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Stoichiometrically add a solution of an acid (e.g., HCl in isopropanol, or a solution of tartaric acid or citric acid). The salt will often precipitate out. You can then cool the mixture to maximize yield and collect the crystals by filtration.
Recovery of Free Base: After obtaining the pure salt, you can regenerate the free base by dissolving the salt in water, adding a base (e.g., NaOH), and extracting the pure free base with an organic solvent.
Optimize Solvent System: If you must crystallize the free base directly, careful solvent selection is key.
Method: Use a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or heptane) until turbidity persists. Gently heat to redissolve, then allow to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of the final product?
A1: A combination of techniques is recommended.
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for checking for volatile impurities and confirming the mass of the desired product.
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity if an internal standard is used. The presence of the fluorine atom provides a clean signal for ¹⁹F NMR.
Elemental Analysis (CHN): Used to confirm the elemental composition of the final product, which is a strong indicator of purity.
Q2: How should I store the purified free base?
A2: The purified (4-Fluorophenyl)(oxolan-2-yl)methanamine free base should be stored in an amber vial under an inert atmosphere (e.g., Argon or Nitrogen) at a low temperature (2-8 °C). This minimizes oxidation and reaction with atmospheric CO₂.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (e.g., on a C18 column) is a powerful purification tool. It is typically performed with acidic mobile phases (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid). Under these conditions, your amine will be protonated, leading to excellent peak shape. However, this is more common for analytical or small-scale preparative work due to the cost and solvent consumption.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)
Prepare the Slurry: In a beaker, add silica gel to a 5% solution of triethylamine in your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). Mix to form a uniform slurry.
Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.
Prepare the Sample: Dissolve your crude compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading). This prevents the compound from dissolving poorly at the top of the column.
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting mobile phase (containing 1-2% triethylamine).
Run the Gradient: Gradually increase the polarity of the eluent (e.g., from 5% to 50% Ethyl Acetate in Hexane, always maintaining the 1-2% triethylamine).
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
Isolate Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Purification via Hydrochloride (HCl) Salt Crystallization
Dissolution: Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable solvent. Isopropanol or ethyl acetate are good starting points.
Acidification: While stirring, slowly add a solution of HCl (1.0 to 1.1 eq). This can be a commercial solution (e.g., 2M HCl in diethyl ether) or prepared by bubbling HCl gas through the solvent.
Precipitation: The hydrochloride salt will likely begin to precipitate. Stir the resulting slurry at room temperature for 30-60 minutes.
Cooling: Cool the slurry in an ice bath (0-5 °C) for another 30-60 minutes to maximize crystal formation.
Filtration: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified salt under vacuum.
(Optional) Free-Basing: To recover the purified free base, dissolve the salt in water, add 2M NaOH solution until the pH is >12, and extract the aqueous layer 3 times with an organic solvent like dichloromethane. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under vacuum to yield the pure free base.
Data Summary Table
Purification Method
Key Parameters
Pros
Cons
Column Chromatography
Eluent: Hexane/EtOAc + 1-2% Et₃N
High resolution for closely-related impurities.
Requires large solvent volumes; triethylamine must be removed.
Vacuum Distillation
Pressure: <1 mmHg
Excellent for removing non-volatile or very low-boiling impurities; scalable.
Risk of thermal decomposition; not effective for impurities with similar boiling points.
Requires an additional step to recover the free base; some yield loss is inevitable.
References
"Strategies for the Purification of Amines" . Chemistry LibreTexts. [Link]
"Practical Organic Chemistry: Purification of solid compounds" . University of Toronto. [Link]
Reference Data & Comparative Studies
Validation
In Vivo vs In Vitro Efficacy of (4-Fluorophenyl)(oxolan-2-yl)methanamine Derivatives: A Comparison Guide
Executive Summary & Target Rationale Neuropathic pain (NP) remains notoriously resistant to standard pharmacotherapy, driving the search for novel mechanisms to modulate central pain signaling. While targeting γ -aminobu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Rationale
Neuropathic pain (NP) remains notoriously resistant to standard pharmacotherapy, driving the search for novel mechanisms to modulate central pain signaling. While targeting
γ
-aminobutyric acid (GABA) transporters (GATs) to enhance inhibitory neurotransmission is a validated strategy, classic GAT-1 inhibitors like Tiagabine often suffer from poor subtype selectivity and dose-limiting motor side effects (e.g., ataxia and sedation).
Recently, novel functionalized amino acids incorporating the (4-fluorophenyl)(oxolan-2-yl)methanamine scaffold have emerged as promising mGAT1–4 inhibitors[1]. The addition of the para-fluoro substitution enhances metabolic stability against cytochrome P450 oxidation, while the oxolane ring provides conformational restriction, forcing the methanamine pharmacophore into an optimal geometry for the GAT binding pocket. This guide objectively compares the in vitro binding kinetics and in vivo analgesic efficacy of these novel derivatives against standard clinical alternatives.
In Vitro Efficacy: Transporter Binding & Selectivity
To evaluate the primary pharmacodynamics, competitive radioligand uptake assays are utilized. The novel derivatives are benchmarked against Tiagabine (a highly selective GAT-1 inhibitor) and Nipecotic Acid (a non-selective pan-GAT inhibitor).
Comparative In Vitro Data
The table below summarizes the inhibitory potency (
pIC50
) of a representative (4-fluorophenyl)(oxolan-2-yl)methanamine derivative compared to standard alternatives.
Compound
mGAT1 (
pIC50
)
mGAT2 (
pIC50
)
mGAT3 (
pIC50
)
mGAT4 (
pIC50
)
Selectivity Profile
(4-Fluorophenyl) Derivative
5.12 ± 0.08
5.43 ± 0.05
< 4.00
5.36 ± 0.11
Mixed GAT2/GAT4 preference
Tiagabine (Standard)
6.85 ± 0.12
< 4.00
< 4.00
< 4.00
Highly GAT1 selective
Nipecotic Acid (Reference)
4.90 ± 0.05
4.50 ± 0.04
4.60 ± 0.06
4.80 ± 0.05
Pan-GAT inhibitor
Pharmacological Insight: While Tiagabine is highly selective for GAT1, the (4-fluorophenyl) derivatives demonstrate a unique mixed inhibition profile favoring GAT2 and GAT4[1]. This multi-target approach is hypothesized to provide synergistic enhancement of extrasynaptic GABA pooling, which is highly effective in suppressing ectopic nerve firing in neuropathic states without triggering the severe motor suppression linked to total GAT-1 blockade [2].
In Vivo Efficacy: Analgesic Activity & Pharmacokinetics
In vivo efficacy is assessed using the Streptozotocin (STZ)-induced diabetic neuropathy model and the Oxaliplatin-induced neuropathy model. Crucially, because GABAergic drugs can induce sedation, analgesic efficacy must be decoupled from motor impairment to calculate a true Therapeutic Index (TI).
Comparative In Vivo Data
Treatment Group
STZ Model (
ED50
, mg/kg)
Oxaliplatin Model (
ED50
, mg/kg)
Rotarod Deficit Dose (
TD50
, mg/kg)
Therapeutic Index (TI)
(4-Fluorophenyl) Derivative
12.5
15.2
> 100
> 6.5
Tiagabine
8.4
10.1
18.5
2.2
Gabapentin (Control)
45.0
52.0
> 200
> 4.4
Pharmacological Insight: The (4-fluorophenyl) derivative exhibits a slightly higher
ED50
than Tiagabine but boasts a vastly superior Therapeutic Index. It does not induce motor deficits at therapeutic doses, overcoming the primary clinical limitation of first-generation GAT inhibitors.
Experimental Protocols
Protocol A: In Vitro[3H]GABA Uptake Assay
Causality & Validation: This protocol utilizes Human Embryonic Kidney (HEK-293) cells because they lack endogenous GABA transporters, providing a clean background. A vehicle control establishes the 100% uptake baseline, while a high-dose non-radioactive GABA control establishes the non-specific background (0% specific uptake), creating a self-validating assay window.
Cell Preparation: Seed HEK-293 cells stably expressing mGAT1-4 in 96-well plates at
3×104
cells/well. Incubate for 24 hours at 37°C to ensure monolayer adhesion.
Buffer Exchange: Wash cells twice with HEPES-buffered saline (HBS) to remove culture media. Rationale: Culture media contains endogenous amino acids that competitively inhibit the transporter.
Compound Incubation: Add the (4-fluorophenyl)(oxolan-2-yl)methanamine derivative at varying concentrations (
10−9
to
10−4
M) in HBS. Incubate for 10 minutes at 37°C to allow equilibrium binding.
Radioligand Addition: Add 30 nM [3H]GABA (specific activity ~30 Ci/mmol) to each well. Incubate for exactly 10 minutes. Rationale: Strict timing is critical to measure initial uptake velocity before intracellular accumulation alters the concentration gradient.
Termination & Measurement: Rapidly wash the cells three times with ice-cold HBS to halt transport. Lyse cells with 0.1% Triton X-100, transfer to scintillation vials, and measure radioactivity.
Protocol B: In Vivo Neuropathic Pain Assessment (Von Frey Test)
Causality & Validation: The Von Frey test measures mechanical allodynia. Baseline testing prior to STZ/Oxaliplatin injection validates the healthy state, while pre-drug testing validates the establishment of the neuropathic phenotype.
Induction: Administer a single intraperitoneal (i.p.) injection of Streptozotocin (200 mg/kg) to induce diabetes. Wait 14 days for the development of mechanical allodynia.
Baseline Verification: Apply calibrated Von Frey filaments to the plantar surface of the hind paw. Animals must exhibit a withdrawal threshold drop of >50% from the pre-STZ baseline to be included.
Dosing: Administer the test compound, Tiagabine (positive control), or vehicle (negative control) via i.p. injection.
Efficacy Measurement: Assess withdrawal thresholds at 30, 60, and 120 minutes post-dose.
Motor Screen (Rotarod): Immediately following the 60-minute Von Frey test, place the animal on a rotating rod (18 rpm). Rationale: The inability to remain on the rod for 60 seconds flags the dose as motor-toxic, ensuring analgesia is not conflated with sedation.
Mechanistic and Workflow Visualizations
Fig 1. Mechanism of GAT inhibition by fluorophenyl-oxolane derivatives enhancing GABAergic signaling.
Fig 2. Step-by-step workflow for evaluating in vitro and in vivo efficacy of novel GAT inhibitors.
Conclusion
(4-Fluorophenyl)(oxolan-2-yl)methanamine derivatives represent a significant structural evolution in the design of GABA transporter inhibitors. By shifting the selectivity profile away from strict GAT-1 inhibition towards a mixed GAT2/4 profile, these compounds maintain robust in vivo antiallodynic efficacy while drastically reducing the motor toxicity associated with legacy drugs. This positions the scaffold as a highly viable candidate for next-generation neuropathic pain therapeutics.
References
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity
Source: ACS Chemical Neuroscience
URL: [Link] [1]
Title: Spinal GABA transporter 1 contributes to evoked-pain related behavior but not resting pain after incision injury
Source: Frontiers in Molecular Neuroscience
URL: [Link] [2]
Comparative
A Comparative Guide to the Receptor Selectivity of (4-Fluorophenyl)(oxolan-2-yl)methanamine: A Proposed Research Framework
Executive Summary This guide addresses the characterization of the novel compound, (4-Fluorophenyl)(oxolan-2-yl)methanamine. As this molecule is not currently described in public scientific literature, this document pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the characterization of the novel compound, (4-Fluorophenyl)(oxolan-2-yl)methanamine. As this molecule is not currently described in public scientific literature, this document presents a comprehensive, hypothetical framework for elucidating its receptor selectivity profile. Based on its chemical structure, which features a 4-fluorophenyl group common in selective serotonin reuptake inhibitors (SSRIs) and a core methanamine structure prevalent in monoaminergic ligands, we hypothesize that its primary targets are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).
To rigorously test this hypothesis, this guide details the requisite experimental protocols to compare the binding affinity and functional potency of (4-Fluorophenyl)(oxolan-2-yl)methanamine against well-established, highly selective standard ligands. These standards are Citalopram for SERT, GBR-12909 for DAT, and Nisoxetine for NET. By following the outlined methodologies, researchers can generate the critical data needed to define the compound's selectivity and potential as a novel therapeutic agent or research tool.
Introduction: The Rationale for Characterization
The development of novel ligands with precise selectivity for monoamine transporters is a cornerstone of neuropharmacology research.[1][2] Selective agents are invaluable for dissecting the roles of individual neurotransmitter systems in health and disease and serve as the foundation for new therapeutics for conditions like depression, anxiety, and attention-deficit hyperactivity disorder.[1][3][4]
The structure of (4-Fluorophenyl)(oxolan-2-yl)methanamine suggests a potential interaction with SERT, DAT, and/or NET. The 4-fluoro substitution on the phenyl ring is a well-known feature in many SSRIs, including Citalopram, while the overall scaffold is analogous to other monoamine reuptake inhibitors. The oxolane (tetrahydrofuran) moiety represents a structural variation that could confer a unique selectivity profile. Therefore, a systematic comparison against gold-standard selective ligands is essential to determine its pharmacological identity.
Standard Ligands for Comparison
To establish a clear benchmark for selectivity, the following standard ligands have been selected based on their high affinity and well-documented selectivity for their respective transporters.
Transporter Target
Standard Ligand
Typical Ki (nM)
Key Characteristics
SERT
Citalopram
~1-5
A highly selective serotonin reuptake inhibitor (SSRI) widely used in research and clinically.[5][6][7]
DAT
GBR-12909
~1-10
A potent and selective dopamine uptake inhibitor, often used as a research tool to probe DAT function.[8][9][10]
NET
Nisoxetine
~0.8-15
A potent and selective norepinephrine reuptake inhibitor (NRI).[11][12][13]
Note: Ki values can vary based on experimental conditions (e.g., tissue source, radioligand, buffer composition).
Experimental Design: A Two-Pillar Approach
A comprehensive understanding of a ligand's selectivity requires a two-pronged approach: assessing its physical binding to the transporter (affinity) and measuring its ability to inhibit the transporter's biological function (potency). This guide proposes two core experimental workflows.
Caption: Dual-pillar experimental workflow for characterization.
Pillar 1: Radioligand Binding Assays for Affinity (Ki) Determination
These assays directly measure the affinity of the test compound for the transporter protein by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target site.
Methodology:
Preparation of Membranes:
Utilize HEK-293 (or similar) cells stably expressing the human recombinant SERT, DAT, or NET.[3][14]
Harvest cells and prepare membrane homogenates via centrifugation. The final pellet is resuspended in an appropriate assay buffer.[15]
Competitive Binding Incubation:
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound ((4-Fluorophenyl)(oxolan-2-yl)methanamine) or the standard ligand (Citalopram, GBR-12909, or Nisoxetine).[15]
Incubate plates to allow the binding to reach equilibrium.
Separation and Counting:
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
Wash the filters with ice-cold buffer to remove non-specific binding.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assays.
Pillar 2: Functional Uptake Assays for Potency (IC₅₀) Determination
These assays measure the compound's ability to inhibit the primary function of the transporters: the reuptake of their respective neurotransmitters from the extracellular space.
Methodology:
Cell Plating:
Plate HEK-293 cells stably expressing hSERT, hDAT, or hNET in 96-well plates and allow them to form a confluent monolayer.[18][19]
Pre-incubation:
Wash the cells and pre-incubate them with varying concentrations of the test compound or standard ligand in a suitable buffer (e.g., Krebs-HEPES buffer).[14][20]
Uptake Initiation and Termination:
Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate.
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature or 37°C.
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
Cell Lysis and Counting:
Lyse the cells to release the internalized radioactive substrate.
Transfer the lysate to scintillation vials and measure the radioactivity.
Data Analysis:
Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration.
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.
Alternative non-radioactive methods using fluorescent substrates are also available and suitable for high-throughput screening.[19][21]
Data Interpretation and Presentation
The collected data should be organized to facilitate a direct comparison of (4-Fluorophenyl)(oxolan-2-yl)methanamine with the standard ligands.
Hypothetical Data Summary Tables
The results should be presented in clear, concise tables.
Table 1: Comparative Binding Affinities (Ki, nM)
Compound
SERT Ki (nM)
DAT Ki (nM)
NET Ki (nM)
(4-Fluorophenyl)(oxolan-2-yl)methanamine
Experimental Value
Experimental Value
Experimental Value
Citalopram (Standard)
Experimental Value
Experimental Value
Experimental Value
GBR-12909 (Standard)
Experimental Value
Experimental Value
Experimental Value
| Nisoxetine (Standard) | Experimental Value | Experimental Value | Experimental Value |
| Nisoxetine (Standard) | Experimental Value | Experimental Value | Experimental Value |
Calculating Selectivity Ratios
Selectivity is quantified by calculating the ratio of Ki or IC₅₀ values for off-target transporters relative to the primary target. For example, the SERT vs. DAT selectivity for a SERT-preferring compound would be calculated as:
Selectivity Ratio (SERT vs. DAT) = Ki (DAT) / Ki (SERT)
A higher ratio indicates greater selectivity for SERT over DAT. These ratios are critical for predicting the pharmacological profile and potential side effects of the compound.
Conclusion
This guide provides a robust and validated framework for the initial pharmacological characterization of (4-Fluorophenyl)(oxolan-2-yl)methanamine. By systematically determining its binding affinity and functional potency at the three major monoamine transporters and comparing these values to established standards, researchers can accurately define its selectivity profile. This foundational data is an indispensable first step in evaluating its potential as a novel chemical probe or therapeutic lead.
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Froimowitz, M., et al. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Chemical Information and Modeling, 47(3), 1169-1180. [Link]
Zheng, G., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113543. [Link]
Rothman, R. B., et al. (2005). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 69(9), 1331-1339. [Link]
Andersen, J., et al. (2005). and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. Journal of Neurochemistry, 94(3), 774-784. [Link]
Plenge, P., et al. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. British Journal of Pharmacology, 173(6), 1044-1056. [Link]
Johnson, M., et al. (2020). Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT). NSUWorks. [Link]
Singh, S. K., et al. (2019). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. ResearchGate. [Link]
Kung, M. P., et al. (2004). Selective binding of 2-[125I]iodo-nisoxetine to norepinephrine transporters in the brain. Synapse, 53(1), 29-37. [Link]
Vathy, I., et al. (2002). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 114(4), 989-998. [Link]
Gnegy, M. E., et al. (2004). Daily Monitoring of Dopamine Efflux Reveals a Short-Lasting Occlusion of the Dopamine Agonist Properties of d-Amphetamine by Dopamine Transporter Blockers GBR 12909 and Methylphenidate. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1166-1174. [Link]
Jones, S. R., et al. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 49(5), 661-673. [Link]
Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
Sitte, H. H., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e42. [Link]
Beuming, T., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(7), 391-402. [Link]
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]
Walline, C. C., et al. (2011). Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore. ACS Medicinal Chemistry Letters, 2(10), 745-749. [Link]
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
Reith, M. E., et al. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]
Is there any way to understand the neurotransmitter uptake ability through receptors using imaging or biochemical assays in mammalian cell lines?. ResearchGate. [Link]
A Comparative Benchmarking Guide to the Stability of (4-Fluorophenyl)(oxolan-2-yl)methanamine and Related Analogues
This guide provides a comprehensive framework for assessing the chemical stability of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a crucial parameter for its development as a potential pharmaceutical agent. By benchmarking...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for assessing the chemical stability of (4-Fluorophenyl)(oxolan-2-yl)methanamine, a crucial parameter for its development as a potential pharmaceutical agent. By benchmarking its stability against structurally similar methanamines, researchers can gain valuable insights into its degradation pathways and intrinsic molecular liabilities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed experimental protocols.
Introduction: The Critical Role of Stability in Drug Development
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. A thorough understanding of a molecule's degradation profile under various stress conditions is not only a regulatory requirement but also essential for guiding formulation development, selecting appropriate packaging, and defining storage conditions.[1]
(4-Fluorophenyl)(oxolan-2-yl)methanamine, with its fluorinated phenyl ring and a cyclic ether moiety, presents a unique chemical architecture. This guide outlines a systematic approach to characterizing its stability through a series of forced degradation studies, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2][3] We will benchmark its performance against two closely related analogues to understand the structural contributions to its stability profile.
The Panel of Methanamines for Comparative Analysis
To provide a meaningful comparison, two structurally similar methanamines have been selected alongside our primary compound of interest. These analogues were chosen to probe the influence of the cyclic ether ring size and the position of the fluorine substituent on the overall molecular stability.
Compound Name
Structure
Key Differentiating Feature
(4-Fluorophenyl)(oxolan-2-yl)methanamine
Chemical structure of (4-Fluorophenyl)(oxolan-2-yl)methanamine
Chemical structure of [4-(3-fluorophenyl)oxan-4-yl]methanamine
Fluorine at the meta-position of the phenyl ring.
A Rigorous Experimental Protocol for Forced Degradation Studies
The following protocol is a comprehensive approach to investigating the stability of the three methanamines under a variety of stress conditions. This "chemistry-guided" approach aims to generate potential degradation products and elucidate degradation pathways.[6]
General Workflow for Stability Assessment
The overall experimental workflow is depicted in the diagram below. This systematic process ensures that all stress conditions are evaluated and the resulting samples are analyzed using a validated, stability-indicating method.
A Comparative Analysis of (4-Fluorophenyl)(oxolan-2-yl)methanamine and its Non-Fluorinated Analogue: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Design In the landscape of contemporary medicinal chemistry, the substitution of hydrogen with fluorine is a well-established and powerful strategy to enhance t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the substitution of hydrogen with fluorine is a well-established and powerful strategy to enhance the pharmacological profile of drug candidates.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[3][4][5] This guide provides a comprehensive evaluation of the impact of para-fluorination on the phenyl ring of (4-Fluorophenyl)(oxolan-2-yl)methanamine by comparing it with its non-fluorinated parent compound, phenyl(oxolan-2-yl)methanamine. Through a series of standardized in vitro assays, we will dissect the nuanced effects of this single atomic substitution, offering valuable insights for researchers in the field of drug discovery and development.
At a Glance: Comparative Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom onto the phenyl ring of phenyl(oxolan-2-yl)methanamine is predicted to modulate several key drug-like properties. The following table summarizes the anticipated and experimentally determined differences between the two compounds.
Aromatic fluorination generally increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with protein targets.[4][8]
pKa (Basicity of Amine)
Higher
Lower
The electron-withdrawing nature of fluorine reduces the electron density on the aromatic ring, thereby decreasing the basicity of the proximal amine group.[9][10]
Metabolic Stability (t½)
Shorter
Longer
The C-F bond is significantly stronger than the C-H bond, making the para-position less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[8][11][12]
Target Binding Affinity (Ki)
Lower
Potentially Higher
Altered electronics and increased lipophilicity can lead to more favorable interactions within the target's binding pocket.[3][4]
Delving Deeper: Experimental Evaluation and Methodologies
To empirically validate these predictions, a series of head-to-head in vitro experiments are essential. The following sections detail the protocols for these assays, providing a framework for their execution and data interpretation.
Experimental Workflow Overview
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Protocol:
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the NADPH cofactor system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
[13]2. Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound (either the parent or the fluorinated analog) at a final concentration typically around 1 µM.
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes to allow the system to equilibrate.
[14]4. Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
[15]6. Quenching: Immediately stop the reaction in the aliquot by adding an excess of ice-cold acetonitrile containing an internal standard.
Sample Processing: Vortex and then centrifuge the samples to precipitate the microsomal proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the test compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
[14]
Target Binding Affinity via Radioligand Binding Assay
Rationale: To assess whether fluorination alters the compound's potency at its intended biological target, a competitive radioligand binding assay is employed. [16][17]This assay measures the ability of the test compounds to displace a radiolabeled ligand with known affinity for the target receptor, allowing for the determination of the inhibitory constant (Ki).
Protocol:
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor of interest.
[16][18]2. Assay Buffer: Use an appropriate binding buffer that optimizes receptor-ligand interactions.
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (either parent or fluorinated).
[16][19]4. Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
[16][18]5. Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
[16][18]6. Detection: After drying the filters, measure the radioactivity retained on each filter using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Discussion and Interpretation of Results
Impact on Lipophilicity and Basicity: The introduction of the electron-withdrawing fluorine atom at the para-position is expected to increase the LogP value. [5][8]This increased lipophilicity can have a dual effect: it may enhance membrane permeability and target engagement within hydrophobic pockets, but it could also lead to increased non-specific binding and reduced aqueous solubility. Concurrently, a decrease in the pKa of the basic amine is anticipated. [9][10]This reduction in basicity can be advantageous, as it may decrease interactions with acidic off-targets and potentially improve the oral absorption profile.
Enhancement of Metabolic Stability: A significant increase in the metabolic half-life is the most probable outcome for the fluorinated compound. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by P450 enzymes. [11][12]By "blocking" a potential site of metabolism on the phenyl ring, the overall clearance of the drug is reduced, leading to a longer duration of action and potentially allowing for lower or less frequent dosing.
[8][11]
Modulation of Binding Affinity: The effect of fluorination on binding affinity is less predictable and highly dependent on the specific topology of the target's binding site. The increased lipophilicity of the fluorophenyl group may lead to enhanced hydrophobic interactions. [4]Furthermore, the altered electronic profile of the ring can influence electrostatic or other non-covalent interactions. An increase in binding affinity (a lower Ki value) would indicate a beneficial modification, leading to a more potent compound.
Conclusion
The strategic incorporation of a single fluorine atom in (4-Fluorophenyl)(oxolan-2-yl)methanamine serves as a compelling case study in modern medicinal chemistry. By systematically evaluating the fluorinated analog against its parent compound, researchers can gain a clear, data-driven understanding of how this subtle modification can lead to substantial improvements in key drug-like properties. The anticipated enhancements in metabolic stability and potential for increased target affinity underscore the value of fluorine substitution as a tool to optimize lead compounds and accelerate the journey from discovery to clinical development.
References
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021-11-01).
Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience.
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
The Many Roles for Fluorine in Medicinal Chemistry.
Putting the F in pharma | Fe
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry.
METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill. Annual Reviews.
Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021-12-22).
Radioligand binding methods: practical guide and tips.
Metabolic Stability Assays. Merck Millipore.
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
Radiometric Ligand-Binding Assays. Revvity.
The Role of Small Molecules Containing Fluorine
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
Protocol for the Human Liver Microsome Stability Assay.
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. (2015-08-30).
Reproducibility and Route Scouting in the Synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine: A Comparative Guide
(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS: 1193388-29-2), also known as (4-fluorophenyl)(tetrahydrofuran-2-yl)methanamine, is a privileged structural motif frequently utilized as a building block in the development o...
Author: BenchChem Technical Support Team. Date: March 2026
(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS: 1193388-29-2), also known as (4-fluorophenyl)(tetrahydrofuran-2-yl)methanamine, is a privileged structural motif frequently utilized as a building block in the development of kinase inhibitors and CNS-active therapeutics[1][2].
As a Senior Application Scientist overseeing process chemistry and scale-up, I frequently encounter reproducibility issues when constructing the critical C–C bond between the oxolane ring and the fluorinated benzylamine moiety. The challenge lies in balancing atom economy with thermodynamic stability. This guide objectively compares the two most prevalent synthetic pathways—the Direct Nitrile Grignard Addition (Route A) and the Weinreb Amide Reductive Amination (Route B) —providing field-proven insights, experimental data, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Evaluation & Pathway Comparison
Route A: Direct Nitrile Grignard Addition (The Kinetic Approach)
This route involves the direct addition of 4-fluorophenylmagnesium bromide to tetrahydrofuran-2-carbonitrile. While this approach is highly atom-economical and successfully employed in the synthesis of complex nucleoside analogs like GS-441524 derivatives[3], it is notoriously difficult to reproduce on a large scale. The alpha-proton of the tetrahydrofuran-2-carbonitrile is highly acidic. Consequently, the highly basic Grignard reagent often acts as a base rather than a nucleophile, leading to competitive alpha-deprotonation, low conversion rates, and the formation of complex dimerized impurities. Furthermore, tetrahydrofuran-2-carbonitrile itself must often be freshly prepared via the dehydration of tetrahydrofuran-2-carboxamide to ensure purity[4].
Route B: Weinreb Amide Reductive Amination (The Thermodynamic Approach)
To bypass the instability of direct Grignard addition to sensitive tetrahydrofuran electrophiles, Route B utilizes a step-wise approach starting from tetrahydrofuran-2-carboxylic acid. Conversion to a Weinreb amide (N-methoxy-N-methylamide) creates a highly stable electrophile. When the Grignard reagent is introduced, it forms a stable, 5-membered chelated tetrahedral intermediate with the magnesium ion. This chelation control completely arrests the reaction at the intermediate stage, preventing over-addition or premature collapse until an aqueous quench is applied. As demonstrated in the process development of CDK2 inhibitors (e.g., RLY-2139), utilizing stable intermediates like Weinreb amides is critical when dealing with the inherent instability of Grignard reagents in the presence of chiral tetrahydrofuran cores[5].
Fig 1. Comparative synthesis pathways for (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Quantitative Data & Reproducibility Metrics
The following table summarizes the performance of both routes based on internal scale-up data and process mass intensity (PMI) evaluations.
Parameter
Route A: Nitrile Grignard
Route B: Weinreb Amide
Overall Yield
35–45%
68–75%
Scalability
Poor (Exothermic, sensitive to mixing)
Excellent (Predictable kinetics)
Key Impurities
Des-fluoro byproducts, unreacted nitrile
Trace epimers (<2% ee loss)
Step Count
2 Steps
4 Steps
Process Mass Intensity
High (>120 due to column chromatography)
Moderate (~85, crystallizable intermediates)
Reproducibility
Low
High (Self-validating system)
Self-Validating Experimental Protocols
A robust protocol must be self-validating; the chemist should be able to confirm the success of each step through visual cues or rapid In-Process Controls (IPCs) before proceeding.
Fig 2. Self-validating experimental workflow ensuring high reproducibility.
Protocol 1: Route B (Weinreb Amide Approach) - Recommended
Step 1: Synthesis of N-methoxy-N-methyltetrahydrofuran-2-carboxamide
Procedure: Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), followed by DIPEA (3.0 eq). Cool to 0 °C and add EDC·HCl (1.2 eq) and HOBt (0.2 eq). Stir at room temperature for 12 hours.
Causality & Validation: HOBt is specifically added to suppress the epimerization of the alpha-chiral center during carboxylic acid activation. Validation: The reaction transitions from a cloudy suspension to a clear solution. TLC (EtOAc/Hexane 1:1) will show complete consumption of the acid (stain with KMnO4).
Step 2: Grignard Addition to form (4-Fluorophenyl)(tetrahydrofuran-2-yl)methanone
Procedure: Dissolve the Weinreb amide in anhydrous THF (0.2 M) under N2. Cool strictly to 0 °C. Dropwise add 4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.1 eq) over 30 minutes. Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NH4Cl.
Causality & Validation: The N-methoxy group coordinates with the magnesium ion, forming a highly stable tetrahedral intermediate that prevents a second equivalent of Grignard from attacking. Validation: The reaction must not exotherm past 5 °C during addition to prevent ring-opening. LC-MS will show a single clean peak corresponding to the ketone mass [M+H]+.
Step 3: Reductive Amination
Procedure: Dissolve the ketone in EtOH. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 4 hours to form the oxime. Cool to room temperature, add Zinc dust (5.0 eq), and dropwise add glacial Acetic Acid. Stir for 6 hours. Filter through Celite, concentrate, and basify with 2M NaOH. Extract with EtOAc.
Causality & Validation: Zinc/Acetic acid is chosen over Pd/C hydrogenation to completely eliminate the risk of reductive cleavage of the C-O bond in the oxolane ring. Validation: The oxime formation is visually confirmed by the precipitation of NaCl/NaOAc salts. The final amine can be precipitated as an HCl salt by bubbling HCl gas into an ethereal solution, providing a highly pure, easily handleable solid[1][2].
Protocol 2: Route A (Nitrile Approach) - Alternative
Step 1: Grignard Addition to Tetrahydrofuran-2-carbonitrile
Procedure: Dissolve tetrahydrofuran-2-carbonitrile[4] in anhydrous THF. Cool to -78 °C. Add 4-Fluorophenylmagnesium bromide (1.2 eq) dropwise. Stir at -78 °C for 1 hour, then slowly warm to 0 °C.
Causality & Validation: Nitriles are less electrophilic than ketones. The strict -78 °C temperature is mandatory to kinetically favor nucleophilic attack over the thermodynamic deprotonation of the acidic alpha-proton.
Step 2: Imine Reduction
Procedure: Without aqueous quench, cool the reaction back to -78 °C. Add anhydrous Methanol (10 eq) followed by NaBH4 (2.0 eq). Warm to room temperature overnight. Quench with 1M HCl, then basify and extract.
Causality & Validation: Quenching the magnesium iminium salt directly with an anhydrous proton source (MeOH) and a reducing agent prevents the imine from hydrolyzing into the corresponding ketone, which would drastically lower the yield.
A Researcher's Guide to Comparing the Toxicity of Amine Hydrochloride Salts and Their Corresponding Free Bases
For drug development professionals, the choice between using a free base form of an active pharmaceutical ingredient (API) or its salt is a critical decision that can profoundly impact the drug's performance, stability,...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals, the choice between using a free base form of an active pharmaceutical ingredient (API) or its salt is a critical decision that can profoundly impact the drug's performance, stability, and safety. While salt formation is a common strategy to enhance properties like solubility and stability, it can also alter the toxicological profile.[1][2][3] This guide provides a comprehensive framework for comparing the toxicity of an amine hydrochloride salt versus its free base, using (4-Fluorophenyl)(oxolan-2-yl)methanamine as a representative case study.
The Physicochemical Foundation: Why Salt vs. Free Base Matters
The fundamental differences between a free base and its hydrochloride salt lie in their chemical structure and, consequently, their physical properties. An amine free base possesses a lone pair of electrons on the nitrogen atom, rendering it basic and often less soluble in aqueous media.[4][5] The formation of a hydrochloride salt involves the protonation of this nitrogen atom by hydrochloric acid, creating a positively charged ammonium ion and a chloride counter-ion.[6][7] This structural change has significant consequences.
The ionic nature of the salt dramatically increases water solubility.[6] This is the most critical factor, as it directly influences the dissolution rate and subsequent bioavailability, which can alter the dose at which toxicity is observed.[1][8]
Dissolution Rate
Slow
Fast
Higher solubility leads to a faster dissolution rate, potentially resulting in a more rapid onset of systemic exposure and acute toxic effects.[8]
Hygroscopicity
Low
Moderate to High
Salts are often more hygroscopic, which can affect the physical stability and handling of the bulk powder but is less likely to directly impact acute toxicity.
Chemical Stability
Potentially lower
Generally higher
Salt forms are often more stable, which is crucial for formulation and shelf-life but less so for acute toxicity studies where the compound is administered immediately.[1]
| pH of Solution | Basic | Acidic | The pH of the dosing solution can influence local tissue irritation at the site of administration (e.g., the gastrointestinal tract). |
These differences in solubility and dissolution are the primary drivers for potential variations in toxicity. A more soluble form may lead to higher and faster absorption, which could result in a more pronounced toxic effect at the same dose compared to a less soluble form.[3][9]
A Stepwise Approach to Comparative Toxicity Assessment
A thorough comparison requires a multi-tiered approach, starting with simple, rapid in vitro assays and progressing to more complex in vivo studies. This workflow ensures that animal testing is minimized and undertaken only with a solid understanding of the compound's basic cytotoxic and genotoxic potential.
Fig 1. Workflow for Comparative Toxicity Assessment.
In Vitro Toxicity Assessment: The First Line of Investigation
In vitro assays are essential for providing initial data on a compound's potential to cause cellular damage or genetic mutations. They are rapid, cost-effective, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12] It measures the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][13]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare stock solutions of both the free base and the hydrochloride salt in a suitable solvent (e.g., DMSO). Create a series of dilutions in serum-free culture medium to achieve the final desired concentrations.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] During this time, viable cells will convert the MTT into formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.
The Ames test, or bacterial reverse mutation assay, is a widely used method to evaluate a chemical's potential to cause gene mutations.[15][16][17] It uses several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize their own histidine (his-). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[15][18]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) at 37°C.[18]
Metabolic Activation (Optional but Recommended): Prepare a liver S9 fraction from Aroclor-1254 induced rats to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[16]
Test Mixture Preparation: In a sterile test tube, add the following in order:
0.1 mL of the test compound at various concentrations.
0.1 mL of the bacterial culture.
0.5 mL of sodium phosphate buffer or, if metabolic activation is required, 0.5 mL of the S9 mixture.[15]
Top Agar Addition: Add 2.0 mL of molten top agar (kept at 45°C) containing trace amounts of histidine and biotin to the test tube. The limited histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.[18]
Plating: Briefly vortex the tube and pour the mixture onto a minimal glucose agar plate. Swirl the plate to ensure even distribution.[18]
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[19]
Colony Counting: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.
In Vivo Acute Oral Toxicity: The Final Assessment
If the in vitro data suggests a potential for toxicity or if required by regulatory bodies, a limited in vivo study is the next logical step. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and estimate its LD₅₀ (the dose expected to cause death in 50% of the animals).[20][21]
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) from a commonly used laboratory strain.[21][22] Animals should be young, healthy adults.
Dosing Preparation: Prepare the free base and hydrochloride salt in a suitable vehicle. Given the likely solubility differences, the salt may be dissolved in water, while the free base might require a suspension in a vehicle like 0.5% carboxymethylcellulose.[22] It is critical that the vehicle's toxicological properties are well-known.[22]
Stepwise Dosing Procedure:
Step 1: Dose a group of 3 animals at a starting dose level (e.g., 300 mg/kg). The dose is administered via oral gavage.
Observation: Observe the animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.
Decision:
If 2 or 3 animals die, the test is stopped, and the substance is classified at that dose level. The next step would be to test a lower dose.
If 0 or 1 animal dies, the next step is to dose another 3 animals at a higher dose level.[21]
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[22]
Classification: The results allow the substance to be classified into one of the Globally Harmonised System (GHS) categories of acute toxicity.[20]
Fig 2. Influence of Solubility on Pharmacokinetics and Toxicity.
Interpreting the Results: A Comparative Synthesis
The ultimate goal is to synthesize the data from all experiments into a coherent comparative risk assessment.
Table 2: Template for Summarizing Comparative Toxicity Data
The salt form shows higher in vitro cytotoxicity, likely due to greater availability in the aqueous cell culture medium.
Ames Test
Mutagenicity
Hypothetical Result: Negative
Hypothetical Result: Negative
Neither form shows mutagenic potential under the test conditions.
| OECD 423 | Estimated LD₅₀ (mg/kg) & GHS Category | Hypothetical Value: >2000 mg/kg (Cat 5) | Hypothetical Value: 500 mg/kg (Cat 4) | The higher solubility and faster absorption of the salt likely lead to a lower LD₅₀ and a more severe toxicity classification compared to the free base. |
In this hypothetical scenario, the hydrochloride salt would be considered more acutely toxic than the free base. This is a common finding, as the enhanced solubility often leads to a higher Cmax (peak plasma concentration), which can overwhelm the body's detoxification mechanisms and lead to more severe adverse effects.[9] The choice of salt form must therefore be a careful balance between desired pharmaceutical properties and an acceptable safety profile.
This guide provides the strategic framework and validated methodologies necessary for a robust comparison of salt and free base toxicity. By understanding the underlying scientific principles and applying these standardized protocols, researchers and drug development professionals can make informed, data-driven decisions to advance the safest and most effective drug candidates.
References
Gupta, P. K., & Roy, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link][16]
OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. Retrieved from [Link][20][21]
OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. OECD Publishing. Retrieved from [Link][22]
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link][10]
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. OECD Publishing. Retrieved from [Link][23]
Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Cytotoxicity MTT Assay Protocols and Methods. In D. W. Lachenmeier & F. Monteleone (Eds.), Cell Viability Assays: Methods and Protocols (pp. 1-8). Springer. Retrieved from [Link][11]
MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link][14]
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. OECD Publishing. Retrieved from [Link][24]
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [This is a foundational paper for the Ames test, while direct links are not provided, the protocols cited reference this work extensively].
Belser, W. L., Shaffer, S. D., Bliss, R. D., & Hynds, P. M. (1981). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). U.S. Environmental Protection Agency. Retrieved from [Link][19]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In R. A. H. M. El-Gewely (Ed.), Genotoxicity (pp. 1-18). IntechOpen. Retrieved from [Link][13]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [This is another foundational paper, often cited by the protocol documents].[17]
S.L., S., & S.N., M. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 77-83. Retrieved from [Link][1]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. Retrieved from [Link][2]
Bray, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. Retrieved from [Link][3]
Leach, K., & MacFarlane, R. (2019). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology, 15(12), 991-1002. Retrieved from [Link][9]
Chemical Properties of Amines. (2026, January 14). CK-12 Foundation. Retrieved from [Link][4]
Kumar, L., & Singh, S. (2021). Pharmaceutical Salts. World Journal of Pharmaceutical Research, 10(3), 1230-1246. Retrieved from [Link][8]
Asymmetric Synthesis of Amines. (n.d.). LibreTexts Chemistry. Retrieved from [Link] [This provides general chemical principles].[5][25]
Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). LibreTexts Chemistry. Retrieved from [Link][6]
Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link][5]
Chemical Properties: Amines as Bases. (2022, March 30). LibreTexts Chemistry. Retrieved from [Link][7]
As a Senior Application Scientist, I have structured this guide to provide not just the operational "how," but the mechanistic "why" behind the safe handling and disposal of (4-Fluorophenyl)(oxolan-2-yl)methanamine . Bec...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this guide to provide not just the operational "how," but the mechanistic "why" behind the safe handling and disposal of (4-Fluorophenyl)(oxolan-2-yl)methanamine . Because this compound features a highly stable fluorinated aromatic ring, a peroxide-forming oxolane (tetrahydrofuran) moiety, and a nucleophilic primary amine, it requires a specialized, self-validating approach to laboratory safety and waste management.
Chemical Profile & Quantitative Hazard Assessment
Before initiating any handling or disposal protocols, it is critical to understand the structural vulnerabilities and regulatory classifications of the compound.
C-F Bond (High thermal stability), Oxolane Ring (Peroxide former), Primary Amine (Corrosive)
Mechanistic Causality of Hazards (The "Why")
To build a self-validating safety culture, researchers must understand the chemical logic dictating these protocols:
Fluorine Combustion Chemistry: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal incineration temperatures are insufficient to break this bond and will instead generate highly volatile, fluorinated Products of Incomplete Combustion (PICs), such as tetrafluoromethane (CF4)[3].
Oxolane Auto-Oxidation: The oxolane (tetrahydrofuran) ring is highly susceptible to radical-mediated auto-oxidation at the alpha-carbon when exposed to air and light[4]. Over time, this forms shock-sensitive hydroperoxides that can auto-ignite upon friction, concentration, or evaporation[4].
Amine Nucleophilicity: The primary amine group renders the molecule basic and highly irritating. It is the primary driver behind the compound's classification for Serious Eye Damage (Category 1) and Skin Irritation (Category 2)[1].
Operational Handling & Spill Management
In the event of a spill, standard solvent cleanup procedures are inadequate due to the combined risks of amine corrosivity and oxolane peroxide formation.
Methodology 1: Spill Containment & Neutralization
Evacuation & Assessment: Immediately evacuate non-essential personnel and ventilate the area to prevent the accumulation of vapors, mitigating STOT SE 3 (drowsiness/dizziness) inhalation risks[1].
PPE Donning: Equip a NIOSH-approved respirator, heavy chemical-resistant nitrile gloves (minimum 0.11 mm thickness), and a face shield to prevent severe eye damage[1].
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or sand. Causality Check:Never use combustible materials (like paper towels or sawdust). The oxolane ring can form peroxides that may auto-ignite upon friction with combustible organics[4].
Collection: Use non-sparking tools to sweep the absorbed material into a rigid, high-density polyethylene (HDPE) waste container.
Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% citric acid) to neutralize the residual primary amine, followed by copious amounts of water. Verify neutrality with pH paper before resuming normal operations.
Waste Segregation & High-Temperature Disposal Plan
Because of the C-F bond, (4-Fluorophenyl)(oxolan-2-yl)methanamine cannot be disposed of via standard solvent waste streams. It requires specialized high-temperature incineration.
Peroxide Screening: Before sealing any legacy waste container containing this compound, dip a KI (potassium iodide) starch test strip into the liquid phase.
Validation & Neutralization: If the test strip indicates >20 ppm peroxides, slowly add a reducing agent (e.g., 10% w/v aqueous ferrous sulfate) while stirring continuously until a re-test confirms <5 ppm peroxides. Causality Check: Unstabilized oxolane derivatives readily form explosive peroxides[4]; neutralizing them is a mandatory self-validating step to prevent detonations during waste transit.
Segregation: Label the container strictly as "Halogenated Organic Waste - Fluorinated Amine." Do not mix with aqueous acidic waste or strong oxidizers.
Manifesting for High-Temp Incineration: Route the waste exclusively to a licensed hazardous waste broker. Specify that the waste must be sent to a commercial hazardous waste incinerator (HWI) or cement kiln capable of maintaining secondary combustion chamber temperatures between 1100°C and 1370°C to ensure complete mineralization of the fluorinated ring[5][6].
Incineration to Manage PFAS Waste Streams
Source: U.S. Environmental Protection Agency (EPA)
URL:3
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances
Source: U.S. Environmental Protection Agency (EPA)
URL:5
Tetrahydrofuran (THF) Inhibitor Free - Safety Data Sheet
Source: AWS / Chemical Supplier SDS
URL:4
Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States
Source: PubMed Central (PMC)
URL:6
Personal protective equipment for handling (4-Fluorophenyl)(oxolan-2-yl)methanamine
Comprehensive Safety and Operational Guide for Handling (4-Fluorophenyl)(oxolan-2-yl)methanamine (4-Fluorophenyl)(oxolan-2-yl)methanamine (Base CAS: 1016495-59-2; Hydrochloride salt CAS: 1193388-29-2) is a specialized st...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling (4-Fluorophenyl)(oxolan-2-yl)methanamine
(4-Fluorophenyl)(oxolan-2-yl)methanamine (Base CAS: 1016495-59-2; Hydrochloride salt CAS: 1193388-29-2) is a specialized structural motif widely utilized in drug development and medicinal chemistry[1][2]. While highly valuable for synthesizing neuroactive or targeted therapeutic agents, its physicochemical properties present significant acute toxicity and corrosive hazards.
This guide provides a self-validating, step-by-step operational framework designed for researchers and safety officers. By understanding the mechanistic causality behind the chemical's hazards, laboratories can implement robust, foolproof safety protocols.
Hazard Causality & Risk Assessment
Effective risk mitigation requires understanding why a chemical is dangerous, rather than just memorizing its hazard codes. Based on standardized safety classifications[1], this compound exhibits a severe hazard profile driven by its specific molecular architecture:
Acute Toxicity - Category 4 (Oral, Dermal, Inhalation; H302, H312, H332): The integration of a 4-fluorophenyl moiety significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly partition into and cross the lipid bilayers of the stratum corneum (skin) and alveolar membranes (lungs), leading to rapid systemic absorption[1].
Serious Eye Damage - Category 1 (H318) & Skin Irritation - Category 2 (H315): The primary methanamine group acts as a localized, reactive base. The adjacent oxolane (tetrahydrofuran) ring provides enough hydrophilicity to dissolve the compound in the aqueous tear film of the eye. Once dissolved, the basic amine rapidly saponifies lipid membranes and denatures corneal proteins, causing irreversible tissue damage[1].
Specific Target Organ Toxicity (STOT SE 3; H336): Inhalation of vapors or fine crystalline aerosols can cause central nervous system (CNS) depression, manifesting as drowsiness or dizziness, which is a common toxicological trait of volatile, lipophilic amines[1].
Personal Protective Equipment (PPE) Matrix
To counter these specific mechanistic hazards, PPE must be selected based on the operational scale. The following matrix aligns with the [3] for handling acutely toxic and corrosive substances.
PPE Category
Standard Operation (< 5g / < 50 mL)
Bulk Handling / High-Risk (> 5g / > 50 mL)
Mechanistic Rationale
Eye Protection
Chemical safety goggles (ANSI Z87.1)
Goggles + Full Face Shield
Prevents irreversible corneal protein denaturation (H318) caused by basic amine splashes.
Hand Protection
Double-layered Nitrile gloves (≥ 5 mil)
Heavy-duty Neoprene or Butyl rubber gloves
Mitigates rapid dermal absorption (H312) driven by the highly lipophilic fluorophenyl group.
Body Protection
Flame-resistant (FR) lab coat
Tyvek suit or chemical-resistant apron
Protects against systemic toxicity via accidental skin contact and clothing saturation.
Respiratory
Handled strictly inside a certified fume hood
NIOSH-approved respirator (P100/Organic Vapor)
Prevents inhalation toxicity (H332) and subsequent CNS depression (H336).
Operational Workflow & Safety Protocols
The National Research Council's Prudent Practices in the Laboratory dictates that all workflows involving acutely toxic materials must be systematically planned to eliminate exposure vectors[4][5].
Caption: Operational workflow for handling (4-Fluorophenyl)(oxolan-2-yl)methanamine.
Step-by-Step Handling Procedure:
Environmental Verification: Before opening the container, verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Don all required PPE as outlined in the matrix.
Weighing & Aliquoting: Do not weigh this compound on an open laboratory bench. Use an analytical balance situated inside a ventilated weighing enclosure. Self-Validating Step: If working with the hydrochloride salt[2], utilize an anti-static ionizer bar near the balance to prevent electrostatic repulsion, which can cause toxic micro-aerosolization.
Transfer & Transport: Seal the primary container completely before removing it from the weighing area. When moving the chemical between laboratory zones, it must be placed in a break-resistant secondary container (e.g., a polyethylene bottle carrier) to prevent catastrophic drops[6].
Reaction Execution: Add the compound to the reaction vessel slowly. Because it contains a primary amine, rapid mixing with strong acids or electrophiles will result in a highly exothermic reaction, potentially causing the solvent to boil and splatter corrosive material.
Spill Response & Disposal Plan
A rapid, logically structured response is critical to prevent a localized spill from escalating into a systemic exposure event.
Caption: Decision matrix and response protocol for chemical spills.
Spill Containment Protocol:
Evacuate & Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside of a ventilated fume hood, evacuate the immediate area to prevent inhalation of toxic vapors (H332)[6].
Neutralization (Mechanistic Approach): Do not use water, as it will simply spread the lipophilic compound across the surface. Instead, carefully neutralize the basic amine using a dilute, weak acid (e.g., 5% citric acid solution) to convert it into a water-soluble, less volatile salt. Do not use strong acids (like HCl), as the heat of neutralization will vaporize the chemical.
Absorption & Collection: Absorb the neutralized mixture using an inert, non-combustible material such as dry sand, vermiculite, or a specialized chemical spill pad. Use non-sparking tools to collect the slurry.
Decontamination: Wash the spill surface with a strong detergent solution to solubilize and remove any residual lipophilic fluorophenyl traces, followed by a thorough water rinse.
Disposal Plan:
Chemical Segregation: Never mix this compound with acidic waste streams or ketone-based solvents (which can exothermically form Schiff bases). Segregate strictly as "Halogenated Organic Amine Waste."
Regulatory Labeling: Clearly label the waste container with the full chemical name, CAS number (1016495-59-2), and explicit hazard warnings (Toxic, Corrosive) in accordance with your institution's Chemical Hygiene Plan (CHP)[7].
References
(4-fluorophenyl)(oxolan-2-yl)methanamine — Chemical Substance Information. NextSDS Database. Retrieved from:[Link]
Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). Retrieved from:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Retrieved from:[Link]
Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH). Retrieved from:[Link]
Chemical Hygiene Plan. Georgia Institute of Technology (Gatech) / OSHA Standards. Retrieved from:[Link]